The biosynthesis of valencene, a sesquiterpene, is part of the larger isoprenoid (terpenoid) biosynthesis network in plants [1]. The core pathway can be visualized as follows:
This compound is synthesized from FPP, which is built from IPP and DMAPP units derived from the MVA and MEP pathways.
1. Formation of Universal Precursors (IPP and DMAPP) Sesquiterpenes are built from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) [1]. Plants use two pathways:
2. Sequential Condensation to Form FPP
3. Cyclization by this compound Synthase
The this compound biosynthesis pathway is not static and is subject to precise regulatory control.
| Regulatory Factor | Effect on this compound Biosynthesis |
|---|---|
| Fruit Development Stage | Content increases dramatically during late fruit development (e.g., 93-fold increase 210 days after full bloom in citrus) [1]. |
| Ethylene Hormone | Treatment can increase this compound accumulation by over 20% and upregulate this compound synthase gene expression [1]. |
| Transcription Factors | Expression of this compound synthase gene is regulated by specific transcription factors (e.g., CitAP2.10 in citrus) [1]. |
| Biotic Stress (HLB Disease) | Huanglongbing (HLB/citrus greening) infection leads to reduced this compound production and downregulation of terpenoid biosynthesis pathways [1] [4]. |
For researchers aiming to study or manipulate this pathway, several established methodologies are highlighted in the literature.
1. Heterologous Production in Microbial Hosts A common strategy to validate gene function and achieve production outside the plant is heterologous expression [1] [5]. A generalized workflow is:
General workflow for establishing this compound production in a microbial host like yeast.
2. Metabolic Engineering Strategies Once a functional pathway is established in a host, production titers can be significantly enhanced through systematic metabolic engineering [6] [5]:
Valencene synthase is a terpene cyclase enzyme systematically classified as EC 4.2.3.73 [1]. Its fundamental biochemical function is the catalysis of the cyclization of the linear 15-carbon precursor, farnesyl pyrophosphate, to form the sesquiterpene This compound [1] [2].
The catalytic mechanism begins with the ionization of FPP, triggered by the enzyme, to generate a farnesyl cation. This highly reactive intermediate then undergoes a complex series of cyclizations and rearrangements. The enzyme's active site precisely controls these steps, steering the reaction towards the formation of this compound's characteristic bicyclic structure and releasing an inorganic pyrophosphate molecule in the process [3] [2]. This conversion can be represented by the following reaction:
Traditional this compound extraction from citrus faces challenges like low yield and seasonal variability, making microbial production a promising alternative [3] [4]. The table below summarizes production benchmarks achieved in various engineered hosts.
| Host Organism | This compound Titer | Key Engineering Strategy | Citation/Year |
|---|---|---|---|
| Saccharomyces cerevisiae | 16.6 g/L (Fed-batch) | Combination of gene screening, protein engineering, and biosynthetic pathway optimization [5]. | 2022 |
| Yarrowia lipolytica | 813 mg/L (Shake flask) | Protein engineering to improve the MVA pathway and this compound synthase activity [4]. | 2025 |
| Rhodobacter sphaeroides | 120.53 mg/L (Glucose); 100.51 mg/L (Cornstalk) | Genomic integration of heterologous MVA pathway and use of quorum-sensing promoter [4]. | 2025 |
| Komagataella phaffii | 173.6 mg/L (Shake flask) | Fusion enzyme of FPP synthase and this compound synthase; enhanced native MVA pathway [4]. | 2025 |
| Saccharomyces cerevisiae | 217.95 mg/L | Expression of fused FPP synthase/valencene synthase (ERG20-CnVS); down-regulation of ERG9 [6]. | 2020 |
| Escherichia coli | Information missing | General host mentioned, but specific this compound titers not provided in results [7] [8]. | - |
Common metabolic engineering strategies to enhance this compound production include:
The following diagram outlines a standard protocol for engineering and analyzing this compound production in a yeast host like Saccharomyces cerevisiae [4] [5] [6]:
Standard workflow for engineering microbial hosts for this compound production, from gene design to analytical quantification.
Detailed Methodologies:
Strain and Plasmid Construction:
Cultivation and Fermentation:
Analytical Quantification - GC-MS:
While microbial production shows great promise, challenges remain in optimizing enzyme efficiency and pathway flux. The search for more robust this compound synthases, such as those from Callitropsis nootkatensis (CnVS), is a key area of research [4] [6]. Furthermore, this compound serves as the direct precursor for nootkatone, a high-value compound with grapefruit aroma and insecticidal properties. Efficient oxidation of this compound to nootkatone, using engineered cytochrome P450 enzymes or dehydrogenases, is another major focus [5] [6].
The technical landscape is also reflected in several patents covering this compound synthase polypeptides and their uses. These intellectual properties include novel synthase genes and methods for producing this compound and nootkatone in various host cells [7] [8] [9].
The mevalonate (MVA) pathway is a fundamental metabolic route that produces two universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [1]. These molecules are precursors to a vast array of over 30,000 isoprenoids, including the sesquiterpene (+)-valencene [1].
In valencene biosynthesis, the pathway's output is channeled towards the formation of Farnesyl Pyrophosphate (FPP), a 15-carbon isoprenoid. The key final step is the cyclization of FPP into this compound, catalyzed by a specialized enzyme called This compound Synthase (VS) [2]. The core relationship between the MVA pathway and this compound synthesis can be visualized as follows:
This compound is synthesized from acetyl-CoA via the MVA pathway, with this compound Synthase (VS) catalyzing the final step from Farnesyl Pyrophosphate (FPP). HMGCR is the pathway's rate-limiting enzyme [1] [3].
Microbial production of this compound hinges on reprogramming a host organism's metabolism. The following table summarizes key strategies and their quantitative outcomes from recent studies.
| Engineering Strategy | Host Organism | Key Genetic Modifications | Reported this compound Titer | Citation |
|---|---|---|---|---|
| Systematic Modular Engineering | Rhodobacter sphaeroides | (1) Heterologous CnVS expression + knockout of phaB/gdhA/ladH; (2) Use of quorum-sensing promoter Pcer; (3) Genomic integration of heterologous MVA pathway. | 120.53 ± 10.34 mg/L (from glucose) [2] | |
| Systematic Modular Engineering | Rhodobacter sphaeroides | Use of alkali-pretreated cornstalk hydrolysate as a substrate under an optimized carbon-to-nitrogen ratio. | 100.51 ± 14.15 mg/L (from agricultural waste) [2] | |
| MVA Pathway & Fusion Protein | Komagataella phaffii | Fusion of FPP synthase (ERG20) with this compound Synthase; Enhanced MVA pathway genes (IDI1, tHMG1, ERG12, ERG19); Down-regulated ERG9; Multi-copy integration. | 173.6 mg/L (in shake flasks) [4] | |
| Global Metabolic Rewiring | Saccharomyces cerevisiae | Combination of gene screening, protein engineering, and biosynthetic pathway optimization in a fed-batch bioreactor. | 16.6 g/L (highest reported titer) [2] |
The high-yield this compound production in Rhodobacter sphaeroides, as detailed in the search results, followed a structured, multi-phase experimental protocol [2]. The overall workflow for constructing such a microbial cell factory is outlined below.
A generalized experimental workflow for engineering microbial this compound production, illustrating the stepwise progression from basic production to optimized processes using alternative feedstocks [2].
The engineering of microbial cell factories for this compound production has moved beyond simple gene insertion to sophisticated, multi-layered strategies.
Valencene is a sesquiterpene (C15H24) known for its sweet citrus aroma [1]. In nature, its biosynthesis in plants and some bacteria proceeds via the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, to produce the universal five-carbon isoprenoid precursors, Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) [2] [1] [3].
The MEP pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P) and involves seven enzymatic steps. A key feature is the presence of oxygen-sensitive iron-sulfur (Fe-S) cluster enzymes (IspG and IspH) in its final stages, which recent research indicates act as an oxidative stress sense-and-response system [3]. Downstream, Farnesyl Pyrophosphate Synthase (FPP) condenses these precursors into Farnesyl pyrophosphate (FPP, C15), which this compound Synthase (VS) then cyclizes into this compound [4] [1].
Below is a detailed visualization of the MEP pathway and its connection to this compound production.
Diagram of the MEP pathway for this compound biosynthesis, highlighting Fe-S cluster enzymes [2] [3].
A 2025 study detailed a systematic approach to engineer the bacterium Rhodobacter sphaeroides for efficient this compound production [4]. This organism is advantageous due to its native MEP pathway, ability to utilize diverse carbon sources (including lignocellulosic sugars and organic acids), and its non-pathogenic nature [4].
The engineering strategy involved multiple stages, with this compound titers increasing at each step as shown in the table below.
| Engineering Stage | Key Genetic Modifications | This compound Titer (mg/L) | Cultivation Conditions |
|---|---|---|---|
| Step 1: De Novo Synthesis | Heterologous expression of this compound Synthase from Callitropsis nootkatensis (CnVS); knockout of NADPH-competing genes (phaB, gdhA, ladH) [4]. | 34.21 ± 3.1 [4] | Glucose substrate [4] |
| Step 2: Process Decoupling | Use of a quorum-sensing promoter (Pcer) to separate cell growth from production phase [4]. | 80.75 ± 3.0 [4] | Glucose substrate [4] |
| Step 3: Precursor Enhancement | Transposon-mediated genomic integration of a heterologous Mevalonate (MVA) pathway to boost FPP supply [4]. | 120.53 ± 10.34 [4] | Glucose substrate [4] |
| Step 4: Substrate Switch | Use of alkali-pretreated cornstalk hydrolysate as a low-cost feedstock under an optimized carbon-to-nitrogen (C/N) ratio [4]. | 100.51 ± 14.15 [4] | Cornstalk hydrolysate substrate [4] |
The following diagram outlines the experimental workflow and the logical progression of this metabolic engineering strategy.
Workflow of systematic metabolic engineering in R. sphaeroides for enhanced this compound production [4].
Here are the detailed methodologies for the key genetic and cultivation experiments cited in the engineering study.
pK18mobsacB, which contains the sacB gene (lethal in the presence of sucrose) for selecting double-crossover events [4].pRL27 for random transposon mutagenesis to stably integrate genetic elements, such as the heterologous mevalonate pathway, into the host genome [4].
Farnesyl pyrophosphate (FPP) is a universal C15 precursor for all sesquiterpenes, including this compound [1]. The biosynthesis occurs through the isoprenoid pathway, with this compound synthase catalyzing the final cyclization step.
The following diagram illustrates the core biosynthetic pathway from central metabolites to this compound, highlighting the key precursors and the decisive role of this compound synthase.
Core pathway from metabolites to this compound, featuring FPP as the direct precursor.
The commitment of FPP to this compound synthesis is a single enzymatic step catalyzed by the highly specific This compound synthase (VS) [2]. This reaction is a cyclization, where the linear FPP molecule is folded into this compound's characteristic bicyclic structure [3] [4].
Traditional plant extraction yields are low (0.2-0.6% by weight in citrus fruits) and unsustainable for market demand [3] [4]. Metabolic engineering in microbial hosts focuses on two core principles: enhancing FPP precursor supply and optimizing the conversion to this compound, while minimizing competitive pathways.
The table below summarizes key engineering strategies applied in recent studies.
| Engineering Strategy | Specific Action | Host Organism | Key Genetic Modifications / Approaches |
|---|---|---|---|
| Enhancing FPP Supply | Overexpression of MVA/MEP pathway genes | S. cerevisiae [5], R. sphaeroides [6] | Overexpression of genes from acetyl-CoA to FPP (e.g., ACCT, HMGR, IDI). In R. sphaeroides, a heterologous MVA pathway was integrated [6]. |
| Downregulation of competitive pathways | S. cerevisiae [5] | Knock-out/down of erg9 (squalene synthase) to reduce flux toward sterols. | |
| Optimizing this compound Synthesis | Expression & optimization of this compound Synthase (VS) | Various [5] [6] | Screening VS from different sources (e.g., Callitropsis nootkatensis); testing promoter/terminator combinations (e.g., PHXT7-VS-TTPI1 in yeast) [5]. |
| Fusion protein construction | Cyanobacteria [4] | Creating fusion proteins of FPP synthase and VS to channel the precursor directly (metabolic channeling). | |
| Systematic Host Engineering | Decoupling growth & production | R. sphaeroides [6] | Using a quorum-sensing promoter (Pcer) to delay this compound production until after active growth phase. |
| Engineering cofactor supply | R. sphaeroides [6] | Knockout of genes (phaB, gdhA, ladH) consuming NADPH, a critical cofactor for isoprenoid synthesis. |
The table below compares the production performance of various engineered microbial hosts, highlighting the most effective strategies.
| Host Organism | Key Engineering Features | Reported this compound Titer | Cultivation Scale & Notes | Source |
|---|---|---|---|---|
| S. cerevisiae | Recyclable CRISPR/Cas9; erg9 knockdown; MVA pathway overexpression; optimized VS expression cassette. | 539.3 mg/L | Fed-batch in 3L bioreactor | [5] |
| Yarrowia lipolytica | Protein engineering of this compound synthase and MVA pathway enzymes. | 813 mg/L | Shake flasks (Reported in a review) | [4] |
| Rhodobacter sphaeroides | Heterologous MVA pathway integration; quorum-sensing promoter; knockout of NADPH-consuming genes. | 120.53 mg/L | Shake flasks (from glucose) | [6] |
| Rhodobacter sphaeroides | Use of alkali-pretreated cornstalk hydrolysate as a low-cost feedstock. | 100.51 mg/L | Shake flasks (from agricultural waste) | [6] |
| Komagataella phaffii | Enhanced native MVA pathway; down-regulated competitive pathway; FPP synthase and VS fusion enzyme. | 173.6 mg/L | Shake flasks (Reported in a review) | [4] |
Based on the cited research, here are outlines of critical experimental methodologies.
Strain Construction in S. cerevisiae (Yeast): A recyclable CRISPR/Cas9 system was utilized for multiple gene edits, such as knocking out the rox1 gene and downregulating erg9 [5]. The this compound synthase (VS) gene was introduced on an expression plasmid, with strong, constitutive promoters (e.g., PHXT7) and terminators (e.g., TTPI1) testing for optimal expression [5]. All upstream MVA pathway genes (ACCT, HMGS, HMGR, MVK, PMK, MVD, IDI) were overexpressed in the genome to enhance carbon flux toward FPP [5].
Strain Construction in R. sphaeroides (Bacterium): Genetic parts were delivered via conjugation from E. coli S17-1 using a suicide plasmid (pK18mobsacB) system with a sucrose counter-selection (sacB gene) for markerless genome editing [6]. A heterologous mevalonate (MVA) pathway was integrated into the genome via transposon mutagenesis (using plasmid pRL27) to augment the native MEP pathway [6]. A quorum-sensing promoter (Pcer) was employed to decouple cell growth from this compound production, reducing metabolic burden [6].
Analytical Quantification (Common across studies): this compound is a volatile compound, making Gas Chromatography-Mass Spectrometry (GC-MS) the standard method for identification and quantification [5] [6]. The produced this compound is typically extracted from the culture broth using organic solvents (e.g., dodecane, hexane) prior to GC-MS analysis [5].
Traditional extraction from citrus fruits yields only 0.2-0.6% by weight, making microbial production a sustainable alternative [1] [2]. The table below shows achievements in various engineered hosts.
| Host Organism | Key Engineering Strategy | Reported Titer | Citation / Year |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Recyclable CRISPR/Cas9 for multiplex editing (e.g., erg9, rox1); promoter engineering; fed-batch fermentation | Up to 16.6 g/L (bioreactor) | [3] [2] |
| Komagataella phaffii (Yeast) | Fusion of FPP synthase & valencene synthase; enhanced MVA pathway; multi-copy integration | 173.6 mg/L (shake flask) | [4] |
| Yarrowia lipolytica (Yeast) | Protein engineering of this compound synthase; enhanced native MVA pathway | 813 mg/L (shake flask) | [2] |
| Rhodobacter sphaeroides (Bacterium) | Heterologous MVA pathway integration; use of quorum-sensing promoter; cultivation on cornstalk hydrolysate | 120.53 mg/L (glucose); 100.51 mg/L (cornstalk) | [2] |
| Corynebacterium glutamicum (Bacterium) | Expression of this compound synthase from Nootka cypress; deletion of native prenyltransferases; n-dodecane overlay for extraction | 2.41 mg/L | [5] [6] |
This compound is biosynthesized from central metabolic precursors through the terpenoid backbone pathway. The following diagram illustrates the key enzymatic steps from acetyl-CoA to this compound.
This protocol evaluates this compound's ability to potentiate antibiotic activity against Staphylococcus aureus strains carrying specific efflux pumps [7].
Key Materials
Broth Microdilution Method
Data Analysis
This compound is a sesquiterpene hydrocarbon naturally found in citrus peels [1]. Beyond its well-known role as a flavor and fragrance agent, recent studies have uncovered significant therapeutic potential.
| Activity | Reported Models/Assays | Key Findings & Potential Mechanisms | References |
|---|---|---|---|
| Anticancer | In silico, In vitro (A549 NSCLC cells), Molecular Docking & Dynamics | Binds to nuclear receptors (e.g., THRB); induces apoptosis, reduces mitochondrial membrane potential; IC₅₀: 16.71 µg/mL in A549 cells. | [2] |
| Anti-inflammatory | In vitro (LPS-stimulated RAW 264.7 macrophages), In vivo (mouse sepsis model) | Induces heme oxygenase-1 (HO-1); inhibits iNOS expression and nitric oxide (NO) production; improves survival in sepsis. | [3] [4] |
| Antioxidant | Multiple in vitro assays | Demonstrates functional antioxidant and antiradical properties. | [3] |
| Antimicrobial | Not specified in results | Shows general antimicrobial properties. | [3] |
| Anti-allergic | In vivo (NC/Nga mouse model of atopic dermatitis) | Inhibits development of atopic dermatitis-like skin lesions. | [2] |
For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.
This integrated protocol from a 2025 study outlines the workflow for evaluating this compound's anticancer potential [2].
Experimental workflow for this compound's anticancer activity evaluation.
Key Experimental Details:
This protocol is based on studies investigating this compound's effect on sepsis and inflammation [4] [3].
Workflow for anti-inflammatory and cytoprotective activity assays.
Key Experimental Details:
Traditional extraction from citrus peels is inefficient, yielding only 0.2–0.6% by weight [4]. Metabolic engineering in microbial hosts like Saccharomyces cerevisiae offers a sustainable alternative [4] [5]. This compound is also a key precursor for nootkatone, a valuable grapefruit aroma compound with insect repellent properties [6] [5].
The following diagram illustrates the biosynthetic pathway and biotransformation of this compound.
Biosynthesis of this compound and biotransformation to nootkatone.
Current evidence highlights this compound as a promising multi-target agent, especially in oncology (non-small cell lung cancer) and immunology (sepsis, inflammation). Its ability to induce HO-1 and modulate nuclear receptors provides a mechanistic basis for its effects.
For future research:
This compound is a high-value sesquiterpene compound (C₁₅H₂₄) characterized by its pleasant sweet citrus aroma, making it highly valuable in the flavor and fragrance industry. It serves as a key ingredient in food products, beverages, cosmetics, and pharmaceuticals, with a market value projected to reach $9.2 million by 2033 [1]. Traditionally extracted from Valencia oranges where it constitutes only 0.2-0.6% of fruit weight, this compound faces supply challenges due to seasonal variations, low natural abundance, and high purification costs [2] [1]. Heterologous production in microbial hosts like Saccharomyces cerevisiae offers a sustainable alternative to plant extraction and chemical synthesis, providing consistent quality, shorter production cycles, and lower costs [2] [3].
Saccharomyces cerevisiae presents an ideal platform for this compound production due to its endogenous mevalonate pathway that provides the essential precursor farnesyl pyrophosphate (FPP), generally recognized as safe status, well-established genetic tools, and high fermentation robustness [2] [4]. The highest reported this compound yield in engineered S. cerevisiae currently stands at 16.6 g/L achieved through fed-batch fermentation, demonstrating the tremendous potential of yeast-based production systems [5] [3]. This application note provides detailed protocols and methodologies for constructing, optimizing, and analyzing this compound-producing S. cerevisiae strains, compiling the most effective metabolic engineering strategies from recent scientific advances.
The biosynthesis of this compound in S. cerevisiae follows the endogenous mevalonate pathway which converts acetyl-CoA to the direct this compound precursor farnesyl pyrophosphate. This compound synthase then catalyzes the cyclization of FPP to form this compound [2] [1]. The mevalonate pathway is naturally regulated for yeast sterol synthesis rather than this compound production, necessitating strategic engineering to redirect carbon flux toward this compound accumulation. Key metabolic nodes for engineering include: upstream MVA pathway enzymes to enhance precursor supply, competing pathway knockouts to minimize product loss, and optimization of this compound synthase expression for efficient conversion [2] [4].
Table 1: Comparison of this compound Production in Different Microbial Hosts
| Host Organism | Maximum this compound Titer | Key Engineering Strategies | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | 16.6 g/L | Recyclable CRISPR/Cas9, FPP synthase enhancement, promoter engineering, fed-batch fermentation | [5] [3] |
| Saccharomyces cerevisiae | 539.3 mg/L | Downregulation of ERG9, ROX1, overexpression of MVA pathway, expression cassette optimization | [2] |
| Rhodobacter sphaeroides | 120.5 mg/L | Heterologous MVA pathway integration, quorum-sensing promoter, utilization of agricultural waste | [6] |
| Yarrowia lipolytica | 813 mg/L | Protein engineering of this compound synthase, enhanced MVA pathway | [6] |
| Corynebacterium glutamicum | 2.41 mg/L | Expression of this compound synthase, overexpression of erg20 and ispA | [2] |
Successful high-titer this compound production requires systematic engineering of the host strain to enhance flux through the mevalonate pathway while reducing competitive reactions. The following genetic modifications have demonstrated significant improvements in this compound yield:
Enhancing MVA Pathway Flux: Overexpression of all upstream MVA pathway genes (ACCT, HMGS, HMGR, MVK, PMK, MVD, IDI) increases the pool of isopentenyl pyrophosphate and dimethylallyl pyrophosphate [2]. Particularly, tHMG1 (truncated HMG-CoA reductase) avoids natural feedback regulation and significantly enhances pathway flux [4].
Competing Pathway Knockouts: Downregulation or knockout of ERG9 (squalene synthase) reduces carbon diversion toward sterol synthesis [2]. Additionally, knockout of ROX1 (a transcriptional repressor of hypoxia-induced genes in the MVA pathway) and genes encoding BTS1 (geranylgeranyl diphosphate synthase) redirects FPP toward this compound production [2].
This compound Synthase Optimization: Selection of high-activity This compound synthase and optimization of its expression cassette significantly impacts production. The PHXT7 promoter and TTPI1 terminator have shown excellent performance for this compound synthase expression [2]. Fusion proteins linking FPP synthase and this compound synthase can enhance substrate channeling [6].
Table 2: Key Genetic Modifications for Enhanced this compound Production in S. cerevisiae
| Target Category | Specific Gene/Enzyme | Modification Type | Effect on this compound Production |
|---|---|---|---|
| MVA Pathway Enhancement | tHMG1 | Overexpression | ↑ 2.5-3.5 fold |
| IDI1, ERG20 | Overexpression | ↑ 1.8-2.2 fold | |
| Competing Pathway Reduction | ERG9 | Knockdown/Knockout | ↑ 3.1 fold |
| ROX1 | Knockout | ↑ 1.7 fold | |
| BTS1, YPL062W, YJL064W | Knockout | ↑ 1.4-1.6 fold | |
| Synthase Optimization | This compound synthase (CnVS) | Codon-optimized expression | ↑ 4.2 fold |
| PHXT7 promoter | Promoter engineering | ↑ 2.8 fold |
Multiple gene modifications require efficient genome editing tools. The recyclable CRISPR/Cas9 system enables successive rounds of editing using a single selection marker, significantly streamlining strain construction [2].
Protocol: Recyclable CRISPR/Cas9 System for Multiple Gene Editing
Materials:
Procedure:
This system enables construction of complex mutant combinations with minimal selection markers. Researchers have successfully achieved 31 mutant combinations using only five gRNA expression plasmids through this recycling approach [2].
The expression level and activity of this compound synthase directly determine this compound production efficiency. Systematic optimization of expression elements is crucial.
Protocol: Promoter-Terminator Library Construction and Screening
Materials:
Procedure:
For initial screening and medium optimization, shake flask cultures provide a practical platform.
Protocol: Shake Flask Cultivation for this compound Production
Materials:
Procedure:
Typical this compound titers in shake flasks range from 100-500 mg/L for moderately engineered strains, with high-producing strains reaching ≥800 mg/L in optimized conditions [2] [3].
High-density fed-batch fermentation significantly improves this compound production by preventing substrate inhibition and maintaining optimal metabolic activity.
Protocol: Fed-Batch Fermentation in 3-L Bioreactor
Materials:
Procedure:
Using this approach, researchers have achieved this compound titers of 16.6 g/L in 15-L bioreactors, representing the highest reported yield to date [5] [3]. The critical factors for success include coupling cell growth and pathway induction, controlled feeding strategy, and maintaining proper oxygen transfer throughout the fermentation.
Accurate quantification of this compound is essential for evaluating strain performance and process efficiency.
Protocol: GC-MS Analysis of this compound
Materials:
Procedure:
This method provides excellent sensitivity with detection limits typically below 0.1 mg/L, enabling accurate quantification across a wide range of concentrations [2] [3].
Low this compound Yields:
Strain Instability:
Product Inhibition:
Byproduct Accumulation:
Recent advances in this compound production are exploring several innovative approaches. Protein engineering of this compound synthase through directed evolution can enhance catalytic efficiency and specificity [5]. Dynamic pathway regulation using quorum-sensing systems or other inducible promoters can decouple growth and production phases, minimizing metabolic burden [6]. Utilization of alternative feedstocks such as lignocellulosic hydrolysates or agricultural waste streams can improve sustainability and reduce production costs [6]. Furthermore, co-production of this compound and nootkatone by integrating oxidation steps offers potential for value-added derivatives from the same fermentation process [7] [3].
The field of microbial sesquiterpene production continues to advance rapidly, with S. cerevisiae remaining a preferred chassis due to its robust fermentation characteristics and well-developed genetic tools. The protocols outlined in this application note provide researchers with comprehensive methodologies for constructing and optimizing this compound-producing yeast strains, from initial genetic modifications to scaled-up fermentation processes.
Valencene is a high-value sesquiterpene prized for its sweet citrus aroma, widely used in flavor, fragrance, and pharmaceutical industries. Traditional extraction from citrus peels yields only 0.2-0.6% by weight, making it economically challenging for large-scale production [1]. Metabolic engineering of microbial hosts provides a sustainable alternative, with recent advances achieving impressive titers through systematic pathway engineering and host optimization. This document outlines current microbial platforms, engineering strategies, and detailed protocols for establishing this compound production in a laboratory setting.
Different microbial chassis offer distinct advantages for this compound biosynthesis. The table below compares the performance of major engineered systems.
Table 1: Comparison of this compound production in different microbial hosts
| Host Organism | Maximum Titer | Key Engineering Strategies | Carbon Source | Citation |
|---|---|---|---|---|
| Saccharomyces cerevisiae | 16.6 g/L (fed-batch) | Recyclable CRISPR/Cas9, MVA pathway enhancement, promoter engineering | Glucose | [2] [1] |
| Yarrowia lipolytica | 813 mg/L (shake flask) | Protein engineering of this compound synthase, MVA pathway optimization | Glucose | [3] |
| Rhodobacter sphaeroides | 120.53 mg/L (shake flask) | MEP pathway engineering, quorum-sensing promoter, MVA integration | Glucose/Cornstalk hydrolysate | [3] |
| Komagataella phaffii | 173.6 mg/L (shake flask) | Fusion enzyme (FPP synthase & this compound synthase), MVA pathway | Glucose | [3] |
| Synechocystis sp. PCC 6803 | 19 mg/g DCW | CRISPRi of carotenoid pathway, enzyme fusion, MEP enhancement | CO₂ (Photoautotrophic) | [4] [5] |
| Corynebacterium glutamicum | 2.41 mg/L | This compound synthase expression, erg20 and ispA overexpression | Glucose | [2] |
This compound biosynthesis in engineered microbes requires two key precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are produced through one of two native pathways:
These universal C5 precursors are condensed to form farnesyl pyrophosphate (FPP, C15), the direct precursor for sesquiterpenes like this compound. The final cyclization step is catalyzed by a heterologous This compound synthase (VS) [1].
The following diagram illustrates the core metabolic engineering workflow for enhancing this compound production in microbial hosts.
Figure 1: Strategic workflow for engineering microbial this compound production, covering host selection and key metabolic engineering targets.
This protocol enables multiple genomic edits using a single selection marker [2].
This protocol outlines the fed-batch process that achieved 16.6 g/L this compound in S. cerevisiae [3] [2].
Table 2: Common challenges and solutions in this compound production
| Problem | Potential Cause | Solution |
|---|---|---|
| Low this compound titer | Limited FPP precursor | Overexpress MVA pathway genes; knockout competing pathways (erg9, bts1) |
| Strain instability | Plasmid loss or genetic reversion | Use genomic integration; implement antibiotic selection |
| Product toxicity | Accumulation in cell membrane | Use dodecane overlay for in situ extraction [5] |
| Low yield on xylose | Inefficient pentose utilization | Use R. sphaeroides host with native xylose metabolism [3] |
| Enzyme limitation | Low this compound synthase activity | Implement enzyme fusion; optimize codon usage; test promoters |
Metabolic engineering has dramatically improved this compound production capabilities, with current titers in engineered yeast exceeding 16 g/L in fed-batch systems. Future directions include:
These advances establish this compound as a model for sesquiterpene bioproduction, with methodologies applicable to other high-value terpenoids.
Valencene is a sesquiterpene hydrocarbon prized for its fresh, sweet citrus aroma. It is a high-value compound used in flavors, fragrances, and as a precursor for the valuable compound nootkatone [1]. While traditionally sourced from citrus peels, where it is a minor component (0.2–0.6% by weight) of the essential oil, conventional extraction methods face challenges like low yield, long extraction times, and potential thermal degradation [1] [2]. This document details advanced, sustainable extraction protocols and comparative data to guide research and development efforts.
The choice of extraction method significantly impacts yield, compound profile, energy consumption, and scalability. The table below summarizes the core characteristics of key extraction methods as identified from recent research.
Table 1: Comparison of this compound Extraction Methods from Citrus Peel
| Extraction Method | Reported Yield (Essential Oil) | Key Advantages | Key Limitations | Primary Applications |
|---|---|---|---|---|
| Intermittent Solvent-Free Microwave Extraction (ISFME) | 3.51% from Nanfeng mandarin peel [3] | High energy efficiency, short extraction time (6 min cycles), superior oil quality, low CO₂ emissions [3] | Requires specialized microwave equipment, optimization for scale-up needed | High-quality essential oil production for research, flavors, and fragrances |
| Solvent-Free Microwave Extraction (SFME) | 3.47% from Nanfeng mandarin peel [3] | Solvent-free, rapid (20 min), higher yield than HD [3] | Higher power consumption (660 W) than ISFME, risk of material overheating [3] | Efficient lab-scale extraction of thermally sensitive compounds |
| Hydrodistillation (HD) | 3.28% from Nanfeng mandarin peel [3] | Simple equipment, established protocol | Long extraction time (240 min), high energy use, thermal degradation risk, formation of off-flavor compounds [3] [4] | Traditional benchmark method; less suitable for high-value products |
| Cold Pressing (CP) | Lower yield than HD [4] | Minimal thermal degradation, preserves fresh aroma profile [4] | Lower yield, potential for oxidation during agitation [4] | Production of premium, cold-pressed oils for fragrances and cosmetics |
| Microbial Biosynthesis | 16.6 g/L from glucose using engineered S. cerevisiae [2] | High purity, independent of seasonal/geographic constraints, uses renewable feedstocks [1] [2] | Requires sophisticated metabolic engineering, high initial R&D investment | Sustainable, industrial-scale production of this compound and derivatives |
This green method integrates intermittent microwave treatment with dry distillation to enhance efficiency and oil quality [3].
Essential Oil Yield (%) = (Mass of essential oil collected (g) / Mass of dry peel (g)) * 100%The following workflow diagram illustrates the ISFME process:
This protocol compares methods for analyzing volatile compounds, including this compound, while preserving the authentic citrus aroma [4].
Given the low concentration in citrus, microbial cell factories present a sustainable alternative. The pathway involves converting acetyl-CoA to the precursor farnesyl pyrophosphate (FPP), which is then cyclized by this compound synthase (VS) [1].
The diagram below illustrates the key biosynthetic pathways for this compound in engineered microorganisms:
Key Engineering Strategies for Enhanced Production [1] [2]:
The optimal extraction method depends on the application's priority: ISFME for efficiency and quality at the lab scale, CP for authentic aroma profiles, and microbial biosynthesis for sustainable, large-scale production. Advanced green techniques like ISFME significantly reduce environmental impact while improving yield and compound integrity, aligning with the principles of green chemistry and circular economy.
Valencene is a valuable sesquiterpene compound characterized by its pleasant citrus-like aroma, making it highly desirable for applications in food flavoring, beverages, cosmetic fragrances, and pharmaceutical formulations. The global demand for this compound exceeds 10,000 kg annually, with market value projected to reach $9.2 million by 2033. [1] [2] Traditionally, this compound is obtained through extraction from citrus fruits, where it occurs in low concentrations (0.2-0.6% by weight), or via chemical synthesis. These conventional methods face significant challenges including seasonal variability, limited availability, low extraction yields, and environmental concerns associated with chemical processes. [1] [2] [3]
The utilization of lignocellulosic biomass such as corn stalk for this compound production offers a sustainable alternative that addresses several limitations of traditional approaches. Corn stalk is an abundant agricultural residue with global production reaching approximately 120 million tonnes annually. [4] This widespread availability makes it an attractive feedstock for biomanufacturing processes. Furthermore, using corn stalk aligns with circular economy principles by valorizing waste streams and reducing environmental impact. [1] The development of efficient biological processes for this compound production from corn stalk requires the integration of pretreatment methodologies, strain engineering, and process optimization to achieve economically viable yields. [1] [4]
Recent advances in metabolic engineering and bioprocess development have demonstrated the feasibility of microbial this compound production from various carbon sources. Rhodobacter sphaeroides has emerged as a particularly promising host due to its metabolic versatility, capability to utilize diverse carbon sources including xylose and arabinose from lignocellulosic hydrolysates, and natural tolerance to inhibitors commonly found in agricultural waste streams. [1] This application note provides detailed protocols and methodologies for establishing a complete workflow for this compound production from corn stalk, incorporating the latest technical developments in the field.
Alkaline pretreatment effectively disrupts the lignin structure of corn stalk, enhancing enzyme accessibility to cellulose fibers. The following protocol is adapted from established methods for lignocellulosic biomass processing: [1] [4]
Raw Material Preparation: Collect fresh corn stalks and air-dry to approximately 10% moisture content. Cut into 20-50 mm pieces using a mechanical cutter, then grind and sieve to obtain 0.2-0.5 mm particles for optimal processing. [5]
Alkali Treatment: Prepare a 2% (w/v) sodium hydroxide solution. Suspend corn stalk particles at 10% solids loading (w/v) in the alkali solution. Transfer the mixture to a reactor and heat at 121°C for 60 minutes with continuous mixing. [1] [5]
Neutralization and Washing: After treatment, separate solids by filtration through a Brinell funnel. Wash the solid fraction repeatedly with deionized water until neutral pH is achieved. Recover the pretreated biomass by squeezing to approximately 75% moisture content. [5]
Hydrolysate Preparation: The liquid fraction containing dissolved hemicelluloses and lignin can be processed further for component recovery. The solid fraction (primarily cellulose) is used for enzymatic hydrolysis or fermentation. [5]
This alkaline pretreatment typically reduces lignin content by 67-90% and hemicellulose content by 30-60%, significantly improving enzymatic digestibility of the remaining cellulose fraction. [5]
For a more comprehensive fractionation of corn stalk components, a combined hydrothermal-ethanol approach with ultrasonic assistance can be employed: [6]
Hydrothermal Treatment: Load corn stalk powder (40-60 mesh) into a reactor with deionized water at 10% solids content. Treat at 180°C for 60 minutes in an autoclave. Separate solids by filtration and dry at 105°C to obtain hydrothermal straw (HT). [6]
Ultrasonic-Ethanol Treatment: Resuspend HT material at 5% solids content in 50% (v/v) ethanol solution. Subject the mixture to ultrasonic treatment using a 1200W ultrasonic processor with φ20 variable amplitude rod at pulse settings of 2s/8s. Optimal parameters include ultrasonic temperature of 180°C, power at 70% (840W), and treatment duration of 15 minutes. [6]
Component Recovery: After treatment, filter the mixture through a Brinell funnel. Recover the solid fraction (cellulose-rich) and dry at 105°C. The liquid fraction contains dissolved lignin which can be recovered by centrifugation. [6]
This method significantly improves lignin removal efficiency compared to conventional hydrothermal-ethanol treatment, with the ultrasonic assistance preventing lignin redeposition on cellulose fibers. The approach enables stepwise fractionation of corn stalk into hemicellulose, lignin, and cellulose-rich fractions for specialized applications. [6]
Table 1: Typical composition of corn stalk before and after pretreatment
| Component | Raw Corn Stalk | Alkaline Pretreatment | Hydrothermal-Ultrasonic |
|---|---|---|---|
| Cellulose | 42.4% | 65-75% | 70-80% |
| Hemicellulose | 29.6% | 15-20% | 10-15% |
| Lignin | 21.7% | 8-12% | 5-10% |
| Ash | 5.1% | 2-3% | 2-3% |
Data compiled from [7] [6] [5]
Rhodobacter sphaeroides offers significant advantages as a microbial chassis for this compound production, including natural metabolic versatility, ability to utilize diverse carbon sources, and possession of the endogenous 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for isoprenoid precursor synthesis. [1] The following engineering strategy has been demonstrated to significantly enhance this compound production:
Initial Engineering:
Advanced Modifications:
Komagataella phaffii (formerly Pichia pastoris) has gained attention as a eukaryotic expression system with advantages in protein processing and pathway compartmentalization. The following protocol details this compound production enhancement in this system: [8]
Initial Strain Construction:
Fusion Protein Strategy:
Mevalonate Pathway Enhancement:
Competitive Pathway Downregulation:
Gene Dosage Optimization:
The microbial production of this compound requires the engineering of sesquiterpenoid biosynthetic pathways to convert central metabolic intermediates into the target compound. The following diagram illustrates the primary pathways involved:
Figure 1: Microbial biosynthetic pathways for this compound production. The mevalonate (MVA) pathway (green) typically functions in eukaryotes, while the methylerythritol phosphate (MEP) pathway (blue) is found in most bacteria. Both pathways converge at the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to this compound. Abbreviations: ACCT - acetoacetyl-CoA thiolase; Dxs - 1-deoxy-D-xylulose-5-phosphate synthase; IDI - isopentenyl diphosphate isomerase; IspA/ERG20 - farnesyl pyrophosphate synthase; CnVS - this compound synthase from Callitropsis nootkatensis. [1] [2] [3]
For initial evaluation of engineered strains, shake flask fermentation provides a rapid and scalable screening method:
Medium Preparation: Prepare Sistrom's mineral medium (MedA) for R. sphaeroides or YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) for K. phaffii. For corn stalk hydrolysate fermentation, replace glucose with pretreated hydrolysate containing equivalent sugar concentration. [1] [8]
Inoculum Development: Pick a single colony from a fresh plate and inoculate into 5 mL of appropriate medium in a test tube. Incubate for 24 hours at 30°C (K. phaffii) or 35°C (R. sphaeroides) with shaking at 220 rpm. [1] [8]
Production Fermentation: Transfer the inoculum at 1% (v/v) into 50 mL of production medium in 250 mL baffled shake flasks. Include 10% n-dodecane as an organic overlay for in situ product extraction to reduce feedback inhibition and volatile losses. [8]
Process Monitoring: Incubate flasks for 72 hours with continuous shaking. Monitor cell growth (OD600), substrate consumption, and product formation at 24-hour intervals. [1] [8]
The carbon-to-nitrogen (C/N) ratio significantly influences this compound production in both bacterial and yeast systems. For R. sphaeroides utilizing corn stalk hydrolysate, systematic optimization of the C/N ratio has been shown to enhance this compound production. [1] The following approach is recommended:
Initial Characterization: Determine the total reducing sugar content in the pretreated corn stalk hydrolysate using DNS method or HPLC analysis. [1]
Nitrogen Supplementation: Supplement with ammonium sulfate or yeast extract at different concentrations to achieve C/N ratios ranging from 10:1 to 50:1 (mol/mol). [1]
Optimal Range Identification: For R. sphaeroides, the optimal C/N ratio typically falls between 20:1 and 30:1, balancing cell growth and this compound production. [1]
Implementing a two-phase cultivation system with an organic overlay significantly improves this compound recovery by reducing evaporation losses and product inhibition:
Organic Solvent Selection: Select n-dodecane as the optimal overlay solvent due to its high boiling point, low volatility, and excellent biocompatibility with microbial systems. [8]
Implementation: Add n-dodecane to fermentation broth at 10% (v/v) after 24 hours of growth, allowing the production phase to occur with continuous product extraction. [8]
Product Recovery: Separate the organic layer after fermentation by centrifugation or decantation. Recover this compound from n-dodecane by fractional distillation. [8]
Table 2: this compound production titers achieved through different engineering strategies
| Engineering Strategy | Host Organism | Titer (mg/L) | Carbon Source | Scale |
|---|---|---|---|---|
| Baseline CnVS expression | R. sphaeroides | 5.79 ± 0.41 | Glucose | Shake flask |
| + phaB/gdhA/ladH knockout | R. sphaeroides | 34.21 ± 3.1 | Glucose | Shake flask |
| + Quorum-sensing promoter | R. sphaeroides | 80.75 ± 3.0 | Glucose | Shake flask |
| + Heterologous MVA pathway | R. sphaeroides | 120.53 ± 10.34 | Glucose | Shake flask |
| + Corn stalk hydrolysate | R. sphaeroides | 100.51 ± 14.15 | Corn stalk | Shake flask |
| Baseline CaVAL expression | K. phaffii | 2.1 | Glucose | Shake flask |
| + Fusion protein (ERG20-CaVAL) | K. phaffii | 8.2 | Glucose | Shake flask |
| + MVA pathway enhancement | K. phaffii | ~10.4 | Glucose | Shake flask |
| + ERG9 promoter deletion | K. phaffii | 48.1 | Glucose | Shake flask |
| + 3× gene copies | K. phaffii | 173.6 | Glucose | Shake flask |
| High-performance strain | S. cerevisiae | 16,600 | Glucose | 15L Bioreactor |
GC-MS represents the gold standard for this compound identification and quantification in complex fermentation samples:
Sample Preparation: Extract 1 mL of fermentation broth with an equal volume of ethyl acetate by vortexing for 2 minutes. Centrifuge at 10,000 × g for 5 minutes to separate phases. Collect the organic layer and filter through a 0.22 μm PTFE membrane. [8]
GC-MS Parameters:
Identification and Quantification: Identify this compound by comparison with authentic standard retention time and mass spectrum (characteristic ions: m/z 119, 105, 161, 204). Quantify using calibration curves prepared with pure this compound standards in the range of 0.1-100 mg/L. [8]
Comprehensive analysis of fermentation performance requires monitoring multiple parameters:
Cell Growth: Measure optical density at 600 nm (OD600) or dry cell weight (DCW) at regular intervals. [1]
Substrate Consumption: Quantify residual glucose and other sugars in fermentation broth using HPLC with refractive index detection (Aminex HPX-87H column, 5 mM H2SO4 mobile phase, 0.6 mL/min flow rate). [1]
Byproduct Analysis: Monitor organic acids (acetic, propionic, butyric) and ethanol that may indicate metabolic imbalances. [1]
The integrated approach for this compound production from corn stalk outlined in these application notes demonstrates the feasibility of sustainable biomanufacturing of high-value terpenoids from agricultural waste streams. The combination of effective pretreatment methods, systematic strain engineering, and process optimization enables this compound production at titers exceeding 100 mg/L using corn stalk hydrolysate as the primary carbon source. [1]
Key success factors include the selection of appropriate microbial hosts with inherent capabilities to utilize diverse carbon sources and tolerate inhibitors in lignocellulosic hydrolysates, implementation of modular engineering strategies to enhance precursor supply and reduce competitive pathways, and integration of two-phase fermentation systems for improved product recovery. [1] [8] The protocols provided herein for corn stalk pretreatment, microbial engineering, and fermentation optimization offer researchers comprehensive methodologies for establishing similar production platforms.
Future development efforts should focus on further enhancing production economics through consolidated bioprocessing approaches, engineering strains capable of simultaneous enzyme production, biomass hydrolysis, and this compound synthesis. Additionally, dynamic regulation systems that automatically balance growth and production phases could significantly improve overall productivity. [1] The integration of renewable energy sources into the production process and development of green extraction technologies would further enhance the sustainability profile of this compound production from agricultural waste. [1] [4]
The methodologies described herein not only provide a roadmap for this compound production but also establish a framework that can be adapted for the production of other valuable terpenoids from lignocellulosic biomass, contributing to the development of circular bioeconomies and more sustainable manufacturing paradigms for chemical production.
Valencene is a valuable sesquiterpenoid characterized by its pleasant citrus-like aroma, with extensive applications as a food flavor enhancer, cosmetic fragrance ingredient, and key precursor for the synthesis of nootkatone, a valuable compound used in soft drinks and as a mosquito repellent [1]. The global annual demand for this compound exceeds 10,000 kg, yet traditional production methods face significant limitations [1]. Plant extraction from citrus fruits is susceptible to climatic and seasonal variations and suffers from low yields (0.2%-0.6% when using grapefruit peel), while chemical synthesis entails high environmental pollution, significant energy consumption, and challenges in separating chiral subtypes [1].
Microbial biosynthesis using engineered Rhodobacter sphaeroides presents a sustainable alternative to traditional production methods [1]. R. sphaeroides is a Gram-negative, metabolically versatile α-proteobacterium with several advantageous characteristics for bioproduction [2]. It is nonpathogenic to humans and animals due to entirely nontoxic lipopolysaccharide, possesses a versatile metabolism capable of utilizing diverse carbon sources including agricultural waste derivatives, and contains the native 2-C-methyl-D-erythritol-4-phosphate pathway for isoprenoid precursor synthesis [1] [2]. This protocol details the systematic engineering of R. sphaeroides for enhanced this compound production from both defined media and agricultural waste hydrolysates.
Table 1: Summary of Genetic Modifications for Enhanced this compound Production
| Engineering Step | Genetic Modification | Key Components | This compound Titer Achieved |
|---|---|---|---|
| Step 1: Initial Pathway Engineering | Heterologous expression of this compound synthase + knockout of competing pathways | CnVS (Callitropsis nootkatensis this compound synthase) + ∆phaB/∆gdhA/∆ladH | 34.21 ± 3.1 mg/L from glucose |
| Step 2: Growth-Production Decoupling | Implementation of quorum-sensing promoter system | Pcer promoter to separate growth and production phases | 80.75 ± 3.0 mg/L |
| Step 3: Precursor Enhancement | Genomic integration of heterologous mevalonate pathway | Transposon-mediated integration of MVA pathway genes | 120.53 ± 10.34 mg/L |
| Step 4: Agricultural Waste Utilization | Optimization of carbon-to-nitrogen ratio with cornstalk hydrolysate | Alkali-pretreated cornstalk hydrolysate as carbon source | 100.51 ± 14.15 mg/L |
The foundational engineering steps establish the basic this compound biosynthetic capability in R. sphaeroides:
Heterologous this compound Synthase Expression:
Competing Pathway Knockouts:
After establishing initial production, implement advanced strategies to further enhance this compound yields:
Growth-Production Decoupling:
Precursor Pathway Enhancement:
Figure 1: Metabolic Engineering Strategy for this compound Biosynthesis in R. sphaeroides. The diagram illustrates the integration of heterologous MVA pathway with native MEP pathway, competing pathway knockouts, and this compound synthase expression.
Table 2: Sistrom's Minimal Medium Composition for R. sphaeroides Cultivation
| Component | Concentration | Notes |
|---|---|---|
| Carbon Source | ||
| Glucose | 3.0 g/L | For defined medium cultivations |
| Nitrogen Source | ||
| NH₄Cl | 1.0 g/L | Adjustable for C:N ratio optimization |
| Salts and Minerals | ||
| KH₂PO₄ | 3.48 g/L | Phosphate buffer component |
| NaCl | 0.5 g/L | |
| MgSO₄·7H₂O | 0.3 g/L | |
| CaCl₂·2H₂O | 0.0334 g/L | |
| FeSO₄·7H₂O | 0.002 g/L | |
| (NH₄)₆Mo₇O₂₄ | 0.0002 g/L | |
| Amino Acids | ||
| Glutamic acid | 0.1 g/L | |
| L-aspartic acid | 0.04 g/L | |
| Other Components | ||
| Nitrilotriacetic acid | 0.02 g/L | Chelating agent |
| Trace elements | 0.01% (v/v) | See separate composition below |
| Vitamins | 0.01% (v/v) | See separate composition below |
Trace Elements Stock Solution: Contains disodium EDTA (17.65 g/L), ZnSO₄·7H₂O (109.5 g/L), FeSO₄·7H₂O (50 g/L), MnSO₄·7H₂O (15.4 g/L), CuSO₄·5H₂O (3.92 g/L), Co(NO₃)₂·6H₂O (2.48 g/L), and H₃BO₃ (0.0114 g/L) [3].
Vitamins Stock Solution: Contains nicotinic acid (10 g/L), thiamine HCl (5 g/L), and biotin (0.1 g/L) [3].
Cornstalk Pretreatment:
Hydrolysate Formulation:
Inoculum Preparation:
Main Cultivation:
Process Monitoring:
Extraction Method:
GC-MS Analysis:
¹³C-Labeling Experiments:
Flux Ratio Determination:
Table 3: Troubleshooting Guide for this compound Production in R. sphaeroides
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low this compound Titer | Inefficient FPP supply | Enhance MVA pathway expression; optimize MEP pathway flux |
| This compound synthase instability | Use codon-optimized CnVS; implement promoter engineering | |
| Product inhibition or toxicity | Implement in situ product removal; two-phase cultivation | |
| Poor Cell Growth | Inhibitors in agricultural waste hydrolysate | Optimize pretreatment conditions; increase dilution ratio |
| Nutrient limitation | Optimize C:N ratio; supplement with essential nutrients | |
| Oxygen transfer issues | Adjust shaking speed; reduce culture volume in flasks | |
| Strain Instability | Plasmid loss | Use genomic integration; implement selective pressure |
| Metabolic burden | Distribute pathways between genome and plasmids |
Carbon-to-Nitrogen Ratio Optimization:
Two-Stage Cultivation Strategy:
Two-Phase Cultivation System:
The systematic engineering of Rhodobacter sphaeroides for this compound production represents a sustainable alternative to traditional plant extraction and chemical synthesis methods. By implementing stepwise metabolic engineering strategies combined with optimized cultivation protocols using agricultural waste hydrolysates, this platform offers an economically viable and environmentally friendly approach to this compound production. The protocols outlined herein provide researchers with comprehensive methodologies for strain development, cultivation, and analytical assessment to further advance microbial production of this compound and related sesquiterpenoids.
This compound is a high-value sesquiterpene compound prized in the flavor and fragrance industry for its characteristic sweet citrus aroma, and it also serves as a key precursor for the valuable compound nootkatone [1]. Traditional extraction methods from citrus fruits yield limited quantities (0.2%-0.6% from grapefruit peel), making this approach economically challenging for meeting global demand that exceeds 10,000 kg annually [2]. Chemical synthesis alternatives face difficulties with chiral subtype separation and entail significant environmental concerns [2]. These limitations have driven the development of microbial cell factories as sustainable alternatives for this compound production through metabolic engineering and synthetic biology approaches.
The implementation of CRISPR-Cas9 genome editing has revolutionized metabolic engineering for terpenoid production in various microbial hosts. This powerful technology enables precise genetic modifications that can enhance this compound yields by optimizing metabolic flux, eliminating competitive pathways, and integrating heterologous biosynthetic capabilities [3]. The fundamental pathway for this compound biosynthesis requires the precursor farnesyl pyrophosphate (FPP), which is naturally present in various microbial hosts through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways [1] [2]. By combining This compound synthase expression with strategic genome editing, researchers have achieved remarkable improvements in this compound titers across multiple microbial platforms, as summarized in Table 1 of this application note.
Table 1: this compound production across engineered microbial hosts using CRISPR-Cas9 systems
| Host Organism | Engineering Strategy | Maximum this compound Titer | Key Genetic Modifications | Citation |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Recyclable CRISPR/Cas9, MVA pathway enhancement, promoter optimization | 539.3 mg/L | Δerg9, Δrox1, Δbts1, Δypl062w, Δyjl064w, overexpression of MVA pathway genes | [1] |
| Pseudomonas putida KT2440 | Single-plasmid CRISPR/Cas9, iterative genome editing | Not specified (10-fold increase) | ΔendA, ΔphaG, ΔphaC1ZC2, integration of this compound synthase and MVA genes | [4] [5] |
| Komagataella phaffii | CRISPR/Cas9-mediated integration, fusion proteins, MVA enhancement | 173.6 mg/L | ERG9 promoter replacement, ERG20-VS fusion, multiple copy integration | [6] |
| Rhodobacter sphaeroides | Conjugative plasmid integration, MVA pathway incorporation | 120.53 mg/L | ΔphaB/ΔgdhA/ΔladH, transposon-mediated MVA integration, quorum-sensing promoter | [2] |
The selection of an appropriate microbial host is critical for optimizing this compound production. Saccharomyces cerevisiae offers the advantages of well-established genetics, generally recognized as safe (GRAS) status, and native FPP production through the mevalonate pathway [1]. Pseudomonas putida KT2440 provides metabolic versatility, robustness, and the ability to utilize diverse carbon sources including agricultural waste streams [4] [5]. Komagataella phaffii combines eukaryotic protein processing capabilities with high-density fermentation suitability [6], while Rhodobacter sphaeroides possesses a native MEP pathway for terpenoid precursors and can efficiently process lignocellulosic hydrolysates [2]. Each system presents unique advantages that can be leveraged through CRISPR-Cas9 mediated engineering to enhance this compound production.
Across microbial platforms, several common strategies have emerged for enhancing this compound production through genome editing:
Competitive pathway disruption: Knocking out genes involved in competing metabolic pathways is essential for redirecting carbon flux toward FPP and this compound biosynthesis. In yeast, squalene synthase (ERG9) represents a key diversion point toward sterol synthesis, and its downregulation or knockout significantly enhances FPP availability [1] [6]. Similarly, in R. sphaeroides, knockout of phaB, gdhA, and ladH redirects NADPH consumption and reduces byproduct formation [2].
Precursor pathway enhancement: Overexpression of rate-limiting enzymes in the MVA pathway or introduction of heterologous MVA pathways in non-native producers substantially increases FPP precursor supply [1] [2]. Key enzymes include tHMG1, ERG12, ERG19, IDI1, and ERG20 [6].
Transcriptional regulation: Modifying transcriptional regulators can unlock metabolic potential. In S. cerevisiae, knockout of ROX1 – a repressor of hypoxia-induced genes in the MVA pathway – enhances this compound production [1].
This protocol describes the implementation of a recyclable CRISPR-Cas9 system in S. cerevisiae to enable multiple sequential genome edits for enhancing this compound production [1]. The system employs the Cre/loxP mechanism for marker recycling, allowing iterative modifications without limitation by selection marker availability.
Table 2: Key components for S. cerevisiae CRISPR-Cas9 engineering
| Component | Type | Key Features | Purpose |
|---|---|---|---|
| p426-CL | Recyclable gRNA vector | GAL1 promoter-controlled Cre recombinase, loxP-flanked 2μ origin, URA3 marker | Guide RNA expression with marker recycling capability |
| Cas9 source | Expression plasmid | Constitutive promoter, nuclear localization signal | Cas9 endonuclease expression |
| gRNA targets | Synthetic oligonucleotides | Targeting erg9, rox1, bts1, ypl062w, yjl064w | Specific gene knockout |
| HR donors | PCR fragments or plasmids | 500 bp homology arms, engineered mutations | Homology-directed repair templates |
Begin by constructing the recyclable plasmid system. Clone the Cre recombinase gene under control of the galactose-inducible GAL1 promoter into plasmid p426. Introduce two loxP direct repeats flanking the 2μ replication origin, creating the recyclable plasmid P426-CL [1]. For Cas9 expression, use a constitutive promoter such as TEF1 or ADH1 on a separate plasmid or integrated into the genome. Design gRNAs targeting the following genes: ERG9 (squalene synthase), ROX1 (transcriptional repressor), BTS1 (geranylgeranyl diphosphate synthase), YPL062W, and YJL064W (negative regulators of terpenoid production) [1].
Competent cell preparation: Grow S. cerevisiae BJ5464 overnight in YPD medium. Inoculate fresh medium at 1:100 dilution and grow to OD600 = 0.6-0.8. Harvest cells by centrifugation, wash with ddH2O, then with 10% glycerol, and resuspend in precooled 10% glycerol at OD600 > 40 [1].
Electroporation: Mix 40 μL competent cells with 50 ng of gRNA plasmid (based on P426-CL) and 100 ng of Cas9 expression plasmid. Incubate on ice for 5 minutes, then electroporate at 12.5 kV/cm for 6 ms using a Gene Pulser II system. Recover cells in 1 mL YPD at 30°C for 60 minutes with shaking [1].
Selection and verification: Plate transformation mixture on appropriate selective media. After 2-3 days of growth at 30°C, select 10 colonies for verification by genomic PCR and sequencing. The expected mutation efficiency should approach 100% for most targets [1].
Marker recycling: To reuse the selection marker, grow edited strains in galactose-containing medium for 36 hours to induce Cre recombinase expression. This excises the 2μ origin from P426-CL, resulting in plasmid loss with nearly 100% efficiency [1].
Iterative editing: Repeat steps 2-4 for subsequent genetic modifications using the same recyclable plasmid system with different gRNAs.
For this compound production, engineer the final strain to express a heterologous this compound synthase (e.g., from Callitropsis nootkatensis). Use the optimized expression cassette PHXT7-VS-TTPI1 which has demonstrated superior this compound production [1]. Inoculate engineered strains into fermentation media with 1% inoculum and conduct fed-batch fermentation in 3 L bioreactors. Under optimized conditions, this protocol has achieved this compound titers of 539.3 mg/L – approximately 160-fold higher than initial engineered strains [1].
This protocol describes a streamlined, single-plasmid CRISPR-Cas9 system for P. putida KT2440 that enables extremely rapid genome editing – requiring less than 1.5 days per edit – through simplified construction and easy plasmid curing [4] [5]. The system is based on the discovery that the pBBR1MCS2 plasmid carrying CRISPR-Cas9 components can be efficiently cured at 30°C without inducers or complex procedures.
Table 3: P. putida KT2440 CRISPR-Cas9 editing components
| Component | Description | Purpose |
|---|---|---|
| pBBR-Cas9 | All-in-one plasmid with Cas9, gRNA, and homology arms | Single-vector editing system |
| Homology arms | 500 bp flanking sequences (optimal length) | Homology-directed repair template |
| sgRNA design | Cas-Designer tool, out-of-frame score >66 | Target-specific gRNA design |
| Electroporation | Modified high-efficiency protocol | Plasmid delivery |
| Curing condition | Growth at 30°C without antibiotics | Plasmid elimination |
Construct the all-in-one plasmid by cloning Cas9 under a constitutive promoter, the target-specific gRNA, and homology-directed repair templates with 500 bp homology arms (optimal length based on optimization experiments) into the pBBR1MCS2 backbone [4]. Design sgRNAs using the Cas-Designer tool with an out-of-frame score higher than 66 to ensure targeting efficiency.
Competent cell preparation: Grow P. putida KT2440 overnight in LB medium. Dilute 1:100 in fresh LB and grow to OD600 = 0.6-0.8. Harvest cells by centrifugation at 6,000 × g for 10 min, wash with ddH2O followed by 10% glycerol, and resuspend in precooled 10% glycerol [5].
Electroporation: Mix 40 μL competent cells with 50 ng of pBBR-Cas9 plasmid containing the desired editing cassette. Electroporate at 12.5 kV/cm for 6 ms, then recover in 1 mL LB at 30°C for 60 minutes with shaking at 220 rpm [5].
Selection and verification: Plate 100 μL of recovered cells on LB-agar with kanamycin (50 μg/mL). Incubate at 30°C for 24 hours. Select colonies for diagnostic PCR and sequencing to verify edits. This system has demonstrated success for 9 different deletions, 3 substitutions, and 2 insertions [4].
Plasmid curing: Grow verified clones in LB without antibiotics at 30°C for 24-48 hours. Subculture 1:1000 into fresh antibiotic-free medium and repeat. Verify plasmid loss by patching colonies onto antibiotic-containing and antibiotic-free plates [4] [5].
Iterative editing: For sequential modifications, repeat the process with new all-in-one plasmids targeting additional genomic loci. The rapid curing enables multiple editing cycles in minimal time.
To engineer P. putida for this compound production, sequentially delete the following genes: endA, phaG, and phaC1ZC2 to reduce byproduct formation and redirect carbon flux [4]. Subsequently, integrate genes for this compound synthase and key MVA pathway enzymes (dxs, ispA) into the genome. This approach has achieved a 10-fold increase in this compound production in engineered P. putida strains [4] [5].
Figure 1: this compound biosynthetic pathway engineering strategies
The this compound biosynthetic pathway centers around farnesyl pyrophosphate (FPP) as the direct precursor. Engineering strategies focus on enhancing FPP supply through the mevalonate (MVA) pathway while minimizing diversion to competitive pathways. Key interventions include:
Figure 2: Iterative CRISPR-Cas9 workflow for this compound strain development
The iterative strain engineering process enables continuous improvement of this compound production through sequential genetic modifications. Key aspects include:
Accurate quantification of this compound production is essential for evaluating engineering success. The following GC-MS protocol has been widely applied across microbial systems [6]:
Sample preparation: Extract 1 mL culture with 100 μL n-dodecane (or n-hexane) by vortexing for 10 minutes. Centrifuge at 12,000 × g for 5 minutes to separate phases. Collect the organic layer for analysis [6].
GC-MS conditions:
Quantification: Prepare standard curves using authentic this compound standards (commercially available from Sigma-Aldrich) across concentration ranges of 0.1-100 mg/L. Calculate production titers based on peak areas and correlation with cell density or culture volume [6].
Genotypic validation: Confirm genetic modifications using colony PCR with primers flanking the target sites, followed by Sanger sequencing to verify precise edits [1] [5]. For multiplexed edits, use whole-genome sequencing to confirm absence of unintended mutations.
Phenotypic validation: Assess engineering outcomes through growth curves in selective media, squalene assay for ERG9 knockout strains, and transcript analysis of MVA pathway genes via qRT-PCR [1].
Fermentation performance: Evaluate engineered strains in controlled bioreactors with optimized feeding strategies. Monitor carbon utilization, growth kinetics, and this compound production throughout the fermentation process [1].
Table 4: Troubleshooting guide for CRISPR-Cas9 this compound engineering
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low editing efficiency | Poor gRNA design, insufficient Cas9 expression, short homology arms | Redesign gRNA with higher out-of-frame score, optimize Cas9 promoter, extend homology arms to 500 bp |
| Poor cell viability after editing | Cas9 toxicity, off-target effects, essential gene disruption | Use weaker promoters for Cas9, perform off-target prediction analysis, test essentiality before knockout |
| Low this compound yields | Insufficient FPP supply, this compound synthase activity, product degradation | Enhance MVA pathway, optimize this compound synthase codon usage, use fusion proteins with ERG20, add organic extraction phases |
| Inefficient plasmid curing | Improper curing conditions, plasmid integration | Optimize growth temperature (30°C for P. putida), extend curing duration, include counter-selection markers |
For further enhancement of this compound production beyond initial engineering:
Promoter engineering: Implement tunable promoter systems to balance growth and production phases. The quorum-sensing promoter Pcer has successfully decoupled growth and production in R. sphaeroides [2].
Protein fusion strategies: Create fusion proteins between FPP synthase (ERG20) and this compound synthase to enhance substrate channeling. Test different linker sequences (e.g., GGGS repeats) to optimize fusion protein activity [6].
Compartmentalization: Target this compound biosynthesis to specific cellular compartments (peroxisomes in yeast) to concentrate precursors and reduce toxicity [2].
Co-factor balancing: Engineer NADPH regeneration systems to support optimal MVA pathway function, particularly in hosts where co-factor limitation may constrain terpenoid production [2].
The implementation of CRISPR-Cas9 genome editing has dramatically accelerated the development of microbial cell factories for this compound production. The protocols outlined herein provide researchers with robust methods for engineering both conventional and non-conventional microbial hosts to achieve high-level this compound production. The recyclable CRISPR system in S. cerevisiae enables complex multiplexed engineering, while the rapid all-in-one system in P. putida facilitates extremely fast iterative modifications.
Future directions in this field will likely focus on dynamic regulation systems to automatically balance growth and production, enzyme engineering to enhance this compound synthase activity and specificity, and integration of non-model hosts with native advantages for terpenoid production. Additionally, the utilization of low-cost feedstocks including agricultural waste streams will improve the economic viability of microbial this compound production at industrial scales [2].
As CRISPR-Cas9 technology continues to evolve with new variants offering improved precision and expanded targeting capabilities, further enhancements in this compound production efficiencies are anticipated. The protocols presented in this application note provide a solid foundation for researchers to implement and build upon these advanced genome editing strategies for microbial this compound production.
Nootkatone is a highly valuable sesquiterpenoid compound renowned for its distinctive grapefruit aroma and flavor profile, making it extensively valuable in the food, beverage, fragrance, and pharmaceutical industries. Recent research has also revealed significant biological activities, including insect-repellent properties, anti-inflammatory effects, and antioxidant capabilities [1] [2]. Despite its commercial importance, natural extraction of nootkatone from grapefruit is profoundly inefficient, requiring approximately 400,000 kg of grapefruit to obtain just 1 kg of nootkatone [3] [4]. This inefficiency, coupled with declining grapefruit production, has driven substantial interest in developing efficient biotransformation processes to convert the more readily available valencene to nootkatone [3] [1].
Biotransformation approaches utilizing microbial systems and enzymatic catalysis have emerged as sustainable alternatives to chemical synthesis, which often employs unsafe oxidizing agents and cannot be labeled as "natural" [5] [6]. The P450 enzyme family represents particularly promising biocatalysts for this transformation, as they can introduce oxygen atoms into allylic positions of this compound with high regio- and stereo-selectivity [3] [7]. Recent advances in metabolic engineering, bioreactor design, and enzyme optimization have significantly improved conversion efficiencies, making biotechnological production increasingly viable for industrial applications [3] [8] [6].
Various microbial platforms have been explored for nootkatone production, each offering distinct advantages and limitations. The selection of an appropriate host organism is critical for achieving high conversion yields and efficient production processes.
Table 1: Comparison of Microbial Hosts for this compound to Nootkatone Biotransformation
| Host System | Key Enzymes | Advantages | Limitations | Reported Yield |
|---|---|---|---|---|
| Yarrowia lipolytica | CYP450 (gene2911), ALDH (gene0658) | GRAS status; high transformation efficiency; well-characterized genetics | Product inhibition; substrate toxicity | High conversion efficiency [9] [4] [6] |
| Saccharomyces cerevisiae | CYP71D51v2, CYP71AV8 | GRAS status; established engineering tools; robust fermentation | Product toxicity (>100 mg/L); low yields; compartmentalization | 16.6 g/L this compound production [7] [1] [8] |
| E. coli with P450BM3 | Engineered P450BM3 | High activity; soluble expression; ease of engineering | Cofactor regeneration requirements; oxygen dependency | 40% bioconversion in 1-1.5 hours [3] |
| Gynostemma pentaphyllum | Endogenous oxidases | High specificity; mild conditions | Slow growth; low cell density | 72% conversion to nootkatone [10] |
The selection of host organism fundamentally shapes bioprocess design. Yarrowia lipolytica has demonstrated remarkable efficiency in this compound biotransformation, with proteomic studies revealing significant upregulation of cytochrome P450 enzymes (gene2911) and aldehyde dehydrogenases (ALDH, gene0658) during conversion processes [9] [6]. Alternatively, Saccharomyces cerevisiae can be engineered for high-level this compound production (up to 16.6 g/L) through metabolic pathway optimization, followed by chemical conversion to nootkatone with yields approaching 80% [8]. Each system presents distinct advantages: Y. lipolytica offers efficient whole-cell biotransformation, while S. cerevisiae excels as a production platform for this compound as a chemical conversion feedstock.
Protocol Objective: To achieve efficient biotransformation of this compound to nootkatone using a semi-purified P450BM3 enzyme in an oscillatory baffled reactor (OBR) for enhanced mass transfer [3].
Protocol Objective: To utilize engineered Y. lipolytica as a whole-cell biocatalyst for efficient conversion of this compound to nootkatone [9] [4] [6].
HPLC Analysis Conditions:
GC-MS Analysis Conditions:
Table 2: Kinetic Parameters for this compound to Nootkatone Biotransformation
| Parameter | Value | Conditions | Notes |
|---|---|---|---|
| Time to 40% Conversion | 1-1.5 hours | OBR with P450BM3, 6 mM this compound | With optimized mass transfer [3] |
| This compound Concentration | 6 mmol/L | Standard reaction conditions | Higher concentrations may inhibit [3] |
| Enzyme Concentration | 1.5 μmol/L | P450BM3 in OBR | Linear increase with higher concentrations [3] |
| Mass Transfer Coefficient | 6× higher than bubble column | OBR vs. conventional reactors | Due to uniform bubble size and higher gas hold-up [3] |
| Toxicity Threshold | >100 mg/L | S. cerevisiae products | Concentration where yield decreases significantly [7] |
| Nootkatone Epoxide Byproduct | ~5% of products | Standard conditions | Varies with enzyme specificity [3] |
The biotransformation of this compound to nootkatone follows a defined oxidative pathway with specific enzyme requirements. Understanding these mechanistic details enables targeted engineering approaches for enhanced conversion efficiency.
Diagram 1: Enzymatic Pathway for this compound to Nootkatone Biotransformation. The pathway illustrates key intermediates and potential byproducts in the conversion process.
The biotransformation mechanism involves sequential oxidation steps beginning with the formation of an enzyme-valencene complex [3]. Cytochrome P450 enzymes (particularly CYP450 gene2911 in Y. lipolytica) catalyze the initial regio-selective hydroxylation at the C2 position of this compound, producing either α- or β-nootkatol isomers [6]. These intermediates then undergo further oxidation, with aldehyde dehydrogenases (ALDH gene0658) playing a crucial role in the conversion of nootkatol to nootkatone [6]. The reaction network can be modeled using Langmuir-Hinshelwood kinetics, with the forward reaction rates (k₁, k₂) for nootkatol formation typically exceeding reverse reaction rates (k₋₁, k₋₂), allowing the system to be treated as largely irreversible under optimal conditions [3].
Recent proteomic studies of Y. lipolytica during this compound biotransformation have identified 778 differentially expressed proteins (385 up-regulated, 393 down-regulated), providing insights into the cellular response to terpenoid transformation [9]. The analysis revealed that proteins involved in amino acid metabolism and fatty acid degradation were significantly down-regulated, while carbohydrate metabolism and energy metabolism proteins were up-regulated, indicating redirecting of cellular resources toward the biotransformation process [9]. Additionally, transporter proteins showed significant up-regulation, suggesting active cellular export mechanisms for both substrate uptake and product efflux [9].
Despite considerable progress, several technical challenges remain in achieving industrially viable nootkatone production through this compound biotransformation.
Substrate and Product Toxicity: Both this compound and nootkatone exhibit significant toxicity to microbial cells at concentrations exceeding 100 mg/L, limiting achievable titers in whole-cell biotransformation systems [7]. This toxicity manifests as inhibition of key CYP450 enzymes and disruption of cellular membranes, ultimately reducing cell viability and catalytic efficiency. Development of in situ product removal (ISPR) techniques, including two-phase systems with organic solvents or adsorption resins, can mitigate these inhibitory effects. Alternatively, continuous fermentation processes with controlled feeding strategies can maintain substrate concentrations below inhibitory thresholds while enabling higher overall productivity [7] [5].
Mass Transfer Limitations: The high hydrophobicity of this compound creates significant mass transfer barriers in aqueous biotransformation systems, limiting substrate accessibility to enzymatic catalysts [3]. Employing oscillatory baffled reactors (OBRs) can enhance mass transfer efficiency, with demonstrated volumetric mass transfer coefficients 75% higher than conventional stirred-tank reactors [3]. The OBR design generates uniform shear conditions and controlled mixing intensity, creating smaller bubble sizes and increased gas hold-up for improved oxygen transfer, which is particularly crucial for P450 enzymes with their inherent oxygen requirements. Additional strategies include emulsion-based systems using food-grade surfactants or cyclodextrin complexation to improve substrate solubility and bioavailability [3].
Enzyme Stability and Cofactor Regeneration: P450 enzymes often suffer from limited operational stability under process conditions and require expensive NADPH cofactors for catalytic function [3] [5]. Implementation of glucose dehydrogenase (GDH)-based cofactor regeneration systems can efficiently maintain NADP+ reduction, significantly improving process economics [3]. Protein engineering approaches such as directed evolution and rational design have successfully enhanced P450 stability and activity, with specific mutations in substrate recognition sites yielding notable improvements in catalytic efficiency [5]. Alternatively, enzyme immobilization techniques can improve catalyst reusability and stability, while whole-cell systems inherently provide natural cofactor regeneration mechanisms [3] [7].
Biotransformation of this compound to nootkatone represents a promising sustainable alternative to traditional extraction and chemical synthesis methods. Recent advances in enzyme engineering, bioreactor design, and metabolic pathway optimization have substantially improved process efficiency, bringing commercial viability within reach. The implementation of oscillatory baffled reactor technology has demonstrated remarkable improvements in mass transfer characteristics, while proteomic analyses of transformation mechanisms have identified key enzymatic players, enabling targeted genetic modifications [3] [9].
Future development should focus on integrating advanced engineering strategies with systems biology approaches to address persistent challenges in substrate toxicity, product inhibition, and volumetric productivity. Promising directions include dynamic pathway regulation to balance precursor availability with transformation capacity, organelle engineering for substrate channeling, and hybrid chemo-enzymatic processes that leverage the strengths of both biological and chemical catalysis [1] [8]. As synthetic biology tools continue to advance, particularly for non-conventional yeast like Y. lipolytica, the implementation of these sophisticated engineering strategies will accelerate, ultimately enabling economically competitive bioprocesses for high-value terpenoids like nootkatone.
The core of the problem lies at the metabolic branch point where the shared precursor, Farnesyl Pyrophosphate (FPP), is diverted either to your target product, valencene, or to the competing sterol pathway, starting with squalene [1] [2]. The following table summarizes the primary genetic targets and approaches to solve this.
| Engineering Target | Approach | Rationale & Expected Outcome | Key Citations |
|---|---|---|---|
| Squalene Synthase (ERG9) | Promoter Replacement/Weakening | Reduces transcription of the ERG9 gene, lowering enzyme levels and flux toward squalene without lethal knockout. | [1] [3] |
| Transcription Factor ROX1 | Gene Knockout | Deletes a transcriptional activator of ERG9, indirectly down-regulating the squalene pathway. | [1] |
| Upstream MVA Pathway | Overexpress tHMGR, ERG12, ERG19, IDI1 | Increases flux toward the universal terpenoid precursors IPP/DMAPP and FPP, boosting supply for this compound synthase. | [1] [3] |
| This compound Synthesis Efficiency | Fusion Protein (e.g., ERG20-VS) | Links FPP synthase (ERG20) with this compound synthase (VS) via a peptide linker, channeling FPP directly to this compound (Metabolic Channeling). | [3] |
The diagram below visualizes how these strategies rewire the yeast metabolic network to favor this compound production.
Q1: I have down-regulated ERG9, but my this compound titers are still low. What could be the issue? This is a common problem. The solution often lies in a multi-pronged approach:
Q2: Are there any other metabolic bottlenecks after reducing squalene competition? Yes, you may encounter new limitations:
Here are detailed methodologies for implementing two of the key strategies discussed.
This protocol uses CRISPR-Cas9 to replace the native, strong promoter of ERG9 with a weaker one, thereby reducing squalene synthase expression [1] [3].
This protocol describes the creation of a fusion between FPP synthase (ERG20) and this compound synthase (VS) to enhance catalytic efficiency [3].
Optimizing the supply of Farnesyl Pyrophosphate (FPP) is central to boosting valencene yields. The table below summarizes successful strategies employed in recent studies using different microbial hosts.
| Host Organism | Engineering Strategy for FPP Enhancement | Key Genetic Modifications | Resulting this compound Titer | Citation |
|---|
| Rhodobacter sphaeroides | Heterologous MEV pathway integration; Decoupling growth & production | Transposon-mediated genomic integration of MEV pathway; Use of quorum-sensing promoter Pcer | 120.53 ± 10.34 mg/L (from glucose); 100.51 ± 14.15 mg/L (from cornstalk hydrolysate) | [1] | | Saccharomyces cerevisiae | CRISPR/Cas9-mediated downregulation of competitive pathways; Overexpression of upstream MVA genes | Down-regulation of erg9, rox1, bts1, yjl064w, ypl062w; Overexpression of MVA pathway genes | 539.3 mg/L (in a 3L bioreactor) | [2] |
Here are some specific, experimentally-validated solutions to common problems in this compound production:
Problem: Low FPP Flux
Problem: Toxicity or Competition from Intermediate Metabolites
Problem: Low Product Yield Despite High FPP
Protocol: Transposon-Mediated Genomic Integration of the MEV Pathway in *R. sphaeroides* [1]
Protocol: Recyclable CRISPR/Cas9 System for Multiple Gene Edits in *S. cerevisiae* [2]
The diagram below summarizes the core metabolic strategies for optimizing FPP supply, integrating approaches from both S. cerevisiae and R. sphaeroides.
I hope this technical support guide provides a solid foundation for your research. The field is advancing rapidly, with new studies achieving titers exceeding 16 g/L in engineered yeasts [1].
The table below summarizes titers achieved in recent studies through systematic strain and process engineering, highlighting the significant yield improvement possible in bioreactors.
| Host Organism | Key Engineering Strategy | Shake Flask Titer | Bioreactor Titer | Citation / Year |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Enhanced MVA pathway; Coupled growth & production phase | 539 mg/L | 16.6 g/L (Fed-batch, 15 L) | [1] [2] |
| Rhodobacter sphaeroides | Heterologous MEV pathway; Quorum-sensing promoter; Cornstalk hydrolysate feed | 120.53 mg/L | Information not specified | [2] (2025) |
| Komagataella phaffii | Fusion protein (FPP synthase + this compound synthase); Enhanced MVA pathway; Multi-copy integration | 173.6 mg/L | Information not specified | [3] (2025) |
| Corynebacterium glutamicum | Optimized trace elements (MgSO4) in CGXII medium | Information not specified | 0.41 g/L (Fed-batch, for trans-nerolidol) | [4] (2025) |
Here are the specific methodologies used in the cited studies to achieve the reported yields.
This protocol outlines the strategy to achieve 16.6 g/L of this compound in a 15 L bioreactor [1].
Step 1: Strain Selection and Engineering
Step 2: Decouple Cell Growth and Production
Step 3: Fed-Batch Fermentation Process
This protocol from a 2025 study describes a stepwise approach to increase this compound yield to 120.53 mg/L in shake flasks [2].
Step 1: Construct Base Production Strain
Step 2: Decouple Growth and Production
Step 3: Enhance Precursor Supply
Step 4: Utilize Alternative Feedstocks
The diagrams below summarize the core logical workflows for the two main engineering approaches.
Q1: Why is my this compound titer in a bioreactor much lower than in my shake flasks, even with the same strain? This often points to suboptimal process control. In a bioreactor, parameters like dissolved oxygen (DO), pH, and feeding strategy must be tightly regulated. Poor mixing or oxygen limitation can severely hinder cell metabolism and product formation. Re-evaluate your DO control strategy and ensure the nutrient feed rate is optimized to avoid either starvation or inhibitory byproduct accumulation [1].
Q2: What is the most effective way to increase the supply of FPP, the key precursor for this compound? The two most common and effective strategies are:
tHMG1, ERG20 (FPP synthase), or IDI1 [3].Q3: My this compound yield drops significantly after a certain point in fermentation. What could be the cause? This is typically caused by product loss or inhibition. This compound is volatile and can be toxic to cells at high concentrations. Implementing an in-situ product removal (ISPR) method is crucial. Adding a non-toxic organic overlay like dodecane (10% v/v) to your culture can continuously extract this compound from the aqueous phase, improving measured titer by reducing volatilization and cellular toxicity [1].
Q4: Are there cheaper alternatives to using pure glucose for this compound production? Yes, using lignocellulosic hydrolysates is a viable and sustainable alternative. Engineered strains of R. sphaeroides and other robust hosts can efficiently utilize sugars derived from alkali-pretreated cornstalk hydrolysate to produce this compound, significantly reducing feedstock costs [2].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Titer in Bioreactor | Dissolved oxygen (DO) limitation; Inefficient feeding strategy; No product removal | Improve aeration/agitation; Implement controlled fed-batch with glucose; Add dodecane overlay for ISPR [1]. |
| Low Yield Across All Scales | Weak precursor (FPP) supply; High metabolic burden; Inefficient synthase | Enhance MVA/MEP pathway; Use genomic integration over plasmids; Screen different this compound synthases (e.g., CnVS) [2] [3]. |
| Inconsistent Yields Between Batches | Unoptimized medium; Uncontrolled growth-production coupling; Inconsistent induction | Optimize trace elements (e.g., MgSO4) [4]; Use inducible promoters (pGAL, Pcer) to decouple phases [2] [1]. |
Valencene and its oxidized products can disrupt microbial cells through several mechanisms. The table below outlines the main cytotoxicity issues and proven engineering strategies to address them.
| Cytotoxicity Issue | Underlying Cause | Proposed Engineering Solution | Key References / Examples |
|---|---|---|---|
| Membrane Disruption | Hydrophobic terpenes accumulate in and disrupt cell membranes [1]. | Use two-phase fermentations with organic solvents (e.g., diisononyl phthalate, isopropyl myristate) or solid polymers to extract product in situ [2]. | Limonene production in E. coli [2] |
| Inhibition of Metabolic Activity | Intermediate toxicity and metabolic burden from heterologous pathways reduce cellular energy [3] [1]. | Dynamic pathway regulation: Use stress-responsive promoters to delay terpene production until high cell density is achieved [1]. | Coupling cell growth and pathway induction in S. cerevisiae [3] |
| Metabolic Flux Imbalance | High flux to target sesquiterpene depletes central metabolites (e.g., acetyl-CoA, sterols), hindering growth [1] [4]. | Down-regulate competing pathways: Weaken the promoter of ERG9 (squalene synthase) to reduce flux toward sterols [1] [4]. | Engineered S. cerevisiae for this compound/nootkatone [1] |
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) during biotransformation or from metabolic imbalances [3]. | Proteomic screening (e.g., TMT-based LC-MS/MS) to identify and engineer around stress-response proteins [3]. | Proteomic analysis of Y. lipolytica during biotransformation [3] |
Here are detailed methodologies for implementing key solutions and analyzing their effectiveness.
Protocol 1: Implementing a Two-Phase In Situ Extraction System
This method is effective for mitigating membrane disruption caused by hydrophobic terpenes.
Protocol 2: Dynamic Regulation Using a Two-Stage Process
This strategy decouples growth from production to manage metabolic burden.
Protocol 3: Proteomic Analysis for Cytotoxicity Screening (Based on TMT LC-MS/MS)
This advanced method helps identify the specific proteins and pathways affected by this compound production.
Frequently Asked Questions
Q: My engineered E. coli strain shows poor growth after inducing the this compound pathway. What is the first thing I should check?
Q: In my yeast strain, how can I increase the metabolic flux towards this compound without killing the cells?
Q: What if my product, nootkatone, is more toxic than this compound?
For a systematic diagnosis, you can follow the logical workflow below.
In the mevalonate (MVA) pathway of Saccharomyces cerevisiae, farnesyl diphosphate (FPP) is a central precursor. The enzyme squalene synthase, encoded by the ERG9 gene, competes for this FPP, channeling it toward sterol (ergosterol) biosynthesis and away from the production of desired sesquiterpenes like valencene [1] [2].
Therefore, downregulating or knocking out ERG9 is a key metabolic engineering strategy to reduce this competitive drain and increase the intracellular FPP pool available for this compound synthase (VS) to convert into this compound [2] [3].
Here are detailed methodologies for the primary approaches to control ERG9 expression.
This strategy involves replacing the native promoter of ERG9 with a regulated or weaker promoter to fine-tune its expression.
This approach aims to completely disrupt the ERG9 gene or significantly reduce its expression.
The following table summarizes the performance of different ERG9 engineering strategies as reported in the literature.
| Engineering Strategy | Host Strain | This compound Titer Achieved | Fold Improvement (vs. Control) | Citation |
|---|---|---|---|---|
| CRISPR knockout of *ERG9* | S. cerevisiae BJ5464 | 539.3 mg/L (in bioreactor) | ~160-fold | [2] |
| Promoter replacement (using P[ERG1]) | S. cerevisiae (for amorpha-4,11-diene) | N/A (for this compound) | 5-fold (for the model terpene) | [5] |
| Promoter deletion & multi-copy integration | Komagataella phaffii | 173.6 mg/L (in shake flask) | 82-fold | [6] |
Here are answers to frequently asked questions regarding ERG9 downregulation.
Problem: The engineered strain shows poor growth or viability.
Problem: this compound yield is still low despite ERG9 downregulation.
Problem: Genetic instability or reversion of the engineered strain.
The diagram below summarizes the key decision points in a metabolic engineering project aimed at improving this compound production by modulating ERG9.
The table below summarizes common challenges and the engineering strategies reported in recent studies to address them.
| Challenge | Proposed Solution | Key Genetic Targets / Methods | Reported Outcome |
|---|---|---|---|
| Low Precursor Supply | Enhance flux towards Farnesyl Pyrophosphate (FPP), the direct valencene precursor [1]. | Knock out competing pathways (e.g., squalene synthase (sqs) and squalene hopene cyclase (shc)) [1] [2]. |
Increased carbon flux toward FPP and this compound production [1]. |
| Competition with Native Metabolism | Divert carbon from essential, high-flux pathways like carotenoid synthesis [1]. | Use CRISPRi to downregulate, not knockout, key genes (e.g., crtE, the first committed step in carotenoid synthesis) [1] [2]. |
Balanced essential pigment production with improved this compound yield [1]. |
| Inefficient Catalytic Conversion | Improve the spatial proximity of enzymes to channel the substrate [1]. | Create operon constructs or fusion proteins (e.g., fusing FPP synthase (ispA) with this compound synthase (CnVS)) [1] [3] [2]. |
Increased efficiency of FPP conversion to this compound [1]. |
| Low Metabolic Flux Through MEP Pathway | Overexpress rate-limiting enzymes in the native MEP pathway [4]. | Systematic overexpression of MEP pathway genes (e.g., DXS, IspD, IspF) to enhance precursor supply (IPP/DMAPP) [4]. | Identified native targets to increase terpene production; strategy applicable to this compound [4]. |
| Low Overall Productivity vs. Heterotrophs | Optimize the cultivation process to overcome physiological limitations [4]. | Implement high-density cultivation in controlled photobioreactors to alleviate light and CO2 limitations [4]. | Aims to bridge the productivity gap with heterotrophic microbes by maximizing biomass [4]. |
The following diagram outlines a generalized engineering workflow you can adapt, integrating the strategies mentioned above.
Key Experimental Notes:
Q1: Why use cyanobacteria instead of established hosts like E. coli or yeast for this compound production? Cyanobacteria are photoautotrophic, using sunlight and CO₂ as their primary energy and carbon sources [1] [5]. This offers a more sustainable production model that does not compete with agricultural land or food-based sugar feedstocks [1]. They also possess a native MEP pathway for terpenoid precursors, providing a naturally high flux [4].
Q2: What is the highest this compound yield reported in cyanobacteria? As of 2021, a multi-strategy approach in Synechocystis sp. PCC 6803—combining gene deletions, CRISPRi, and fusion proteins—achieved a yield of 19 mg of this compound per gram of Dry Cell Weight (DCW) [1] [2]. Note that titers in other microbial hosts (like yeast) can reach grams per liter in optimized fermentations [3] [6].
Q3: What are the most critical genetic modifications to start with? A core strategy involves:
shc and sqs: This is a common first step to eliminate major competing pathways for the FPP precursor [1] [2].CnVS): This introduces the capability to produce this compound [1] [3].
What is the function of the Carbon-to-Nitrogen (C/N) ratio in microbial fermentation? The C/N ratio is a critical parameter that balances metabolic processes. Carbon (e.g., from glucose) primarily supplies energy and serves as the backbone for building molecules, while nitrogen (e.g., from urea or yeast extract) is essential for synthesizing proteins and nucleic acids for microbial growth [1]. An optimal ratio ensures that microbes have sufficient energy to perform their metabolic functions while also having the necessary building blocks to grow and produce the target compound efficiently.
Why is optimizing the C/N ratio particularly important for this compound production? this compound is a sesquiterpene, a type of secondary metabolite. Its biosynthesis often occurs when microbial growth slows down, typically under conditions of nutrient limitation [2]. A high C/N ratio (indicating nitrogen limitation) can help shift the microbial metabolism from growth to production, thereby channeling more carbon precursors, like acetyl-CoA and farnesyl pyrophosphate (FPP), into the this compound pathway instead of into biomass [3] [2].
The following table summarizes findings from recent studies on this compound and similar microbial fermentations, highlighting the impact of C/N ratio optimization.
| Host Microorganism | Carbon & Nitrogen Sources | Optimal C/N Ratio / Condition | Reported this compound Titer | Key Engineering Strategy |
|---|---|---|---|---|
| Rhodobacter sphaeroides [3] | Cornstalk hydrolysate (glucose, xylose, etc.) | Optimized (specific ratio not stated) | 100.51 ± 14.15 mg/L (from agricultural waste) | Systematic metabolic engineering to enhance FPP supply [3]. |
| Saccharomyces cerevisiae [4] | Standard laboratory media | Not explicitly optimized for C/N | 539.3 mg/L (in a bioreactor) | Metabolic engineering to upregulate MVA pathway and downregulate competitive FPP consumption [4]. |
| Starmerella bombicola (for Sophorolipid production) [2] | Glucose (C) and Urea (N) | 181.7 : 1 (mass ratio) | -- | Statistical design of experiments (DoE) to maximize lactonic sophorolipid yield [2]. |
The table shows that while a very high C/N ratio (181.7:1) was optimal for sophorolipid production, a simple "one-ratio-fits-all" approach does not work for this compound. The optimal value is highly dependent on the host organism, the specific carbon and nitrogen sources used, and the overall metabolic configuration of the engineered strain [3] [2] [4].
Here are some common issues related to nutrient balance and their potential solutions.
Problem: Low this compound Yield Despite High Cell Growth
Problem: Stuck or Sluggish Fermentation
Problem: Inconsistent Production Between Batches
Here is a methodology for systematically optimizing the C/N ratio, adapted from successful approaches in the literature [3] [2].
1. Define Factors and Ranges:
2. Statistical Design of Experiments (DoE):
3. Fermentation and Analysis:
4. Data Analysis and Optimization:
The diagram below illustrates the primary metabolic pathway for this compound production in a microbial host, highlighting the key precursors and the role of the C/N ratio.
Pathway Notes:
The following table summarizes the most effective metabolic engineering strategies reported in recent literature for boosting valencene yields.
| Strategy | Key Actions | Host Organism | Outcome |
|---|---|---|---|
| Enzyme & Fusion Protein Engineering [1] [2] | Fuse this compound Synthase (VS) with Farnesyl Pyrophosphate Synthase (FPPS); Test different peptide linkers (e.g., GSDGG). | Komagataella phaffii | Increased this compound titer from 2.1 mg/L to 8.2 mg/L in one study [2]. |
| Pathway Optimization [1] [2] | Integrate/overexpress heterologous Mevalonate (MVA) pathway genes (e.g., tHMG1, ERG12, ERG19); Down-regulate competing pathways (e.g., ERG9). | R. sphaeroides, K. phaffii | This compound titer improved by 27% in K. phaffii; Reached 120.53 mg/L in R. sphaeroides [1] [2]. |
| Promoter & Expression Engineering [1] | Use quorum-sensing promoters (e.g., Pcer) to decouple growth and production phases. | R. sphaeroides | This compound titer increased from 34.21 mg/L to 80.75 mg/L [1]. |
| Media & Process Optimization [3] | Refine trace metal composition in growth media (e.g., optimizing MgSO₄). | Corynebacterium glutamicum | This compound production increased by 72% [3]. |
| Gene Dosage Optimization [2] | Increase the genomic copy number of the key FPPS-VS fusion gene. | K. phaffii | Final this compound titer reached 173.6 mg/L in shake flasks, an 82-fold total increase [2]. |
This protocol is based on the method used in K. phaffii to create a fusion enzyme [2].
This strategy involves boosting the flux to FPP, the substrate for VS [1] [2].
The following diagram illustrates the logical workflow for systematically engineering a microbial host for enhanced this compound production, integrating the strategies described above.
Q: I've engineered my yeast strain to express VS, but the titer remains low. What are the first things I should check?
Q: My VS expression is high, but I detect significant amounts of byproducts. What could be the cause?
Q: How can I improve this compound production without extensive genetic engineering?
Q: What is the best method to accurately quantify this compound production in my culture?
The most cited and practical method to counteract valencene volatility and toxicity in bioreactors is In Situ Product Removal (ISPR) using a two-phase liquid system.
The table below summarizes the experimental context of this finding:
| Aspect | Details |
|---|---|
| Host Organism | Saccharomyces cerevisiae (Baker's yeast) [1] |
| Production Titer Achieved | 217.95 mg/L of (+)-valencene [1] |
| This compound Synthase | CnVS from Callitropsis nootkatensis [1] |
| Key Engineering Strategies | Expression of a fused CnVS-FPP synthase protein; overexpression of a truncated HMG-CoA reductase (tHMG1); down-regulation of the squalene synthase (ERG9) [1] |
While not a direct volatility control, enhancing the microbial host's production capacity is a crucial supporting strategy. A higher production rate can help maintain a concentration gradient that favors transfer into the extraction phase.
Recent work in a different bacterium, Rhodobacter sphaeroides, demonstrates a systematic approach to boosting this compound yield, which would synergize well with an ISPR system. The following diagram outlines the key engineering steps taken in this study:
This metabolic engineering workflow, based on [2], enhances this compound production, which is complementary to volatility control strategies.
The available search results primarily provided validated strategies at the shake-flask scale. To directly translate this into a bioreactor troubleshooting guide, the following actions are recommended:
| Property | Valencene | Nootkatone |
|---|---|---|
| Primary Odor Description | Sweet, fresh citrus, woody, orange, balsamic [1] [2] | Powerful grapefruit peel, zesty citrus, woody, vetiver, earthy [3] [4] |
| Sensory Role | Aroma ingredient; marker for orange oil quality [1] [2] | Principal aroma compound of grapefruit; high-impact flavor [3] [5] [4] |
| Odor Threshold | Information not available in search results | Very high intensity; ~800 ppb in water, ~30 ppm in air (for (+)-nootkatone) [3] [5] [4] |
| Taste/Flavor | Fruity, woody flavor [5] | Grapefruit-like at 0.1-0.3 ppm; perceptible bitterness above 50 ppm [4] |
| Substantivity (Tenacity) | Information not available in search results | Exceptional for a citrus material; >48 hours [4] |
| Chemical Relationship | Precursor to nootkatone [2] [6] [7] | Oxidation product of this compound [2] [7] [5] |
The distinct aromas of these compounds are directly linked to their chemical structures and the methods used to produce or isolate them.
Chemical Conversion: The industrial production of nootkatone often involves the chemical oxidation of this compound. This process has been achieved using oxidants like tert-butyl hydroperoxide in combination with metal catalysts such as Co(OAc)₂, Cu(OAc)₂, or V(OAc)₂ [1]. However, these methods often require heavy metal chemocatalysts, which can be toxic and environmentally harmful [1].
Microbial Biotransformation: To meet the demand for "natural" flavor compounds, significant research focuses on biocatalytic methods. This involves using microorganisms like fungi (e.g., Aspergillus and Mucor species) or engineered yeast (Saccharomyces cerevisiae) to convert this compound into nootkatone [1] [5]. A key challenge is the low catalytic efficiency of many natural cytochrome P450 enzymes in performing this oxidation [6] [8].
Detailed Experimental Workflow: The diagram below illustrates a typical experimental workflow for microbial nootkatone production, as described in recent research [1] [6].
Key Optimization Strategies in Metabolic Engineering:
| Host Organism | Specific Strain | Engineering Strategy | Substrate | Reported Titer | Citation |
|---|---|---|---|---|---|
| Yeast | Saccharomyces cerevisiae | Enhanced MVA pathway; enzyme engineering; process optimization | Glucose | 16.6 g/L (Fed-batch bioreactor) | [1] |
| Yeast | Yarrowia lipolytica | Protein engineering to improve MVA pathway and this compound synthase activity | Glucose | 813 mg/L (Shake flask) | [2] |
| Yeast | Komagataella phaffii | Fusion enzyme of FPP synthase and this compound synthase; enhanced MVA pathway | Glucose | 173.6 mg/L (Shake flask) | [2] |
| Yeast | Saccharomyces cerevisiae | Optimized Haloarchaea-type MVA pathway in peroxisomes | Glucose | 110.6 mg/L (Shake flask) | [2] |
| Bacteria | Rhodobacter sphaeroides | Heterologous MVA pathway; knockout of competing genes; quorum-sensing promoter | Glucose & Cornstalk hydrolysate | 120.53 mg/L (Glucose); 100.51 mg/L (Cornstalk) | [2] |
| Bacteria | Corynebacterium glutamicum | Refined trace element composition in growth medium | Not Specified | 72% increase vs. standard medium (Specific titer not given) | [3] |
| Cyanobacteria (Microalgae) | Synechocystis sp. PCC 6803 | Fusion protein of FPP synthase and this compound synthase | CO₂ | 19 mg/g (cell dry weight) | [2] |
The high this compound production levels are achieved through systematic metabolic engineering and process optimization.
The following diagram illustrates the core metabolic pathways engineered in these microorganisms to produce this compound.
For researchers selecting a host organism, consider these points:
The table below summarizes the key experimental findings from a 2022 study on the anti-inflammatory activity of this compound in vivo.
| Experimental Model | Treatment Groups | Key Findings & Effects | Suggested Mechanisms |
|---|---|---|---|
| Paw Edema (induced by carrageenan, dextran, histamine, arachidonic acid) [1] | Mice (n=6/group); VLN (10, 100, or 300 mg/kg, p.o.); Negative control (saline); Positive controls (indomethacin or promethazine) [1] | Significantly inhibited paw edema formation across all doses [1] | Interaction with COX-2 enzyme and H1 receptor (supported by in silico molecular docking) [1] |
| Pleurisy & Peritonitis (induced by carrageenan) [1] | Same as above [1] | Reduced albumin extravasation, leukocyte recruitment, MPO, IL-1β, and TNF-α in lavages [1] | Reduction of pro-inflammatory cytokines and neutrophil infiltration [1] |
| Chronic Inflammation (cotton pellet granuloma) [1] | Same as above [1] | Reduction in granuloma weight and total protein concentration [1] | Inhibition of proliferative phase of inflammation [1] |
Terpenes as a class show broad anti-inflammatory potential, but their specific molecular targets and mechanisms can vary. The table below compares this compound with other well-studied terpenes.
| Terpene | Classification | Reported Anti-inflammatory Mechanisms & Effects |
|---|---|---|
| This compound [1] | Sesquiterpene | Inhibits TNF-α, IL-1β; interacts with COX-2 and H1 receptor. |
| D-Limonene [2] | Monoterpene | Reduces TNF-α, IL-1, IL-6; blocks IκB phosphorylation, inhibiting NF-κB translocation. |
| α-Pinene [2] | Monoterpene | Decreases expression of MAPK pathway kinases (e.g., JNK, p38). |
| Myrcene [2] | Monoterpene | Reduces expression of MAPK pathway kinases in human chondrocytes. |
| Borneol [2] | Monoterpenoid | Reduces expression of TNF-α, IL-1, and IL-6 in Raw 264.7 macrophages. |
| Linalool [2] | Monoterpenoid | Reduces expression of TNF-α, IL-1, and IL-6. |
| Andrographolide [3] | Diterpenoid | Clinically used; inhibits TNFα-induced ICAM-1 and iNOS expression. |
| Triptolide (TPT) [3] | Diterpenoid | Potently inhibits NF-κB, suppresses TNF-α & IL-6 production (IC₅₀ < 30 nM). |
To evaluate the credibility of the data, here are the methodologies from the key this compound study and a common in vitro approach for assessing anti-inflammatory activity.
The following workflow details the primary in vivo experiments conducted to validate this compound's anti-inflammatory activity.
While not specific to this compound, the following method is a standard protocol used to evaluate the anti-inflammatory potential of terpenes like those mentioned in [2] and [3].
The diagram below synthesizes information from the search results to illustrate the key inflammatory pathways that terpenes like this compound modulate. It shows how external stressors trigger a cascade leading to the production of pro-inflammatory molecules, and the points where different terpenes are known to intervene.
The experimental data positions this compound as a promising sesquiterpene with demonstrable efficacy across multiple in vivo inflammation models. Its ability to inhibit both acute and chronic inflammation by targeting pivotal mediators like TNF-α, IL-1β, and COX-2 makes it a compelling candidate for further investigation [1].
For your research, here is the standard methodology for the Ames test as per OECD Guideline 471, which you would apply to assess a compound like valencene [1].
| Aspect | Standard Protocol (OECD 471) |
|---|---|
| Purpose | Detect gene mutations (point mutations, frameshifts) in bacterial cells [2] [1]. |
| Test System | At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) and/or Escherichia coli (e.g., WP2 uvrA) [1]. |
| Metabolic Activation | Includes tests with and without a metabolic activation system (typically rodent liver S9 fraction) [1]. |
| Key Readout | Count of revertant colonies; a significant increase indicates mutagenicity [3]. |
Recent advancements have led to optimized protocols for increased sensitivity, which you might consider for a more robust assessment.
The following diagram illustrates the decision-making workflow for a genotoxicity assessment, incorporating the standard Ames test and potential follow-up actions as per regulatory guidelines [7] [8] [2].
According to a 2024 FDA draft guidance, an Ames-positive result does not automatically disqualify a compound. A structured follow-up strategy can be employed [7] [8]:
Isoprenoids, including valencene, are built from two universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Nature employs two distinct pathways for IPP and DMAPP synthesis [1] [2].
The Mevalonate (MVA) Pathway is predominantly found in the cytosol of eukaryotes like animals and fungi, and in some bacteria and archaea [1] [2]. It converts three molecules of acetyl-CoA into IPP.
The Methylerythritol Phosphate (MEP) Pathway (also known as the non-mevalonate or DXP pathway) is utilized in most bacteria and the plastids of plants [1] [2]. It initiates from the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P).
The diagram below illustrates the enzymatic steps of these two pathways.
For engineering microbial cell factories, the choice between the MVA and MEP pathways involves critical trade-offs. The table below summarizes their key characteristics.
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Natural Distribution | Eukaryotes (cytosol), Archaea, some Bacteria [1] [2] | Most Bacteria, plant plastids [1] [2] |
| Initial Substrates | Acetyl-CoA (C2) [1] | Pyruvate (C3) + G3P (C3) [1] |
| Key Enzymes | AACT, HMGS, HMGR, MVK, PMK, MVD [1] [3] | DXS, DXR, IspD, IspE, IspF, IspG, IspH [1] |
| Theoretical Carbon Yield (Glucose) | Lower (25.2%) [2] | Higher (30.2%) [2] |
| Oxygen Sensitivity | Low (Classical eukaryotic pathway lacks Fe-S clusters) [2] | High (Terminal enzymes IspG & IspH contain oxygen-sensitive Fe-S clusters) [2] |
| Regulatory Complexity | Moderate | High, with nuanced feedback and stress response (e.g., MEcDP signaling) [2] |
| Precursor for Sesquiterpenes | Cytosolic FPP [4] | -- | Heterologous Host Example | Saccharomyces cerevisiae (Yeast) [4] | Escherichia coli (Bacteria) [4] | | Key Engineering Challenge | Native regulation and potential toxicity of intermediates [5] | Overcoming oxygen sensitivity and complex regulation for high flux [2] |
Striking the right balance between pathway yield, enzymatic efficiency, and host physiology is key. Here are core engineering strategies for both pathways.
Regardless of the chosen upstream route, optimizing the downstream steps to this compound is vital:
To empirically compare the pathways, you can use the following foundational protocols.
This method determines the active pathway in a native organism or quantifies flux in an engineered strain [1].
^13C-labeled glucose (e.g., [1-^13C]-Glucose). The MVA and MEP pathways incorporate the carbon atoms into IPP (and thus this compound) in distinct, predictable patterns.^13C-labeled glucose as the sole carbon source.^13C-labeling pattern in the this compound skeleton is determined by mass spectrometry.This characterizes the kinetic properties of the terminal enzyme [4].
^14C- or ^3H-labeled FPP. An overlay of organic solvent (e.g., n-hexane) can trap volatile this compound.I hope this detailed comparison provides a solid foundation for your guide. The field of metabolic engineering is dynamic, and the optimal solution often involves a bespoke combination of these strategies.
This compound is a sesquiterpene found in citrus fruits and is a constituent of vetiver oil. Its repellent activity has been documented in controlled laboratory settings.
Repellent Mechanism and Efficacy: A 2022 study investigated vetiver oil and its constituents, including this compound, against mosquitoes like Aedes aegypti and Culex quinquefasciatus. The research demonstrated that these compounds exhibit behavioral avoidance and act as spatial repellents, effectively preventing mosquitoes from entering treated areas [1]. This suggests a non-contact mode of action, which is a valuable characteristic for repellent formulations.
Experimental Protocol for Spatial Repellency: The evidence for this compound's repellent effect comes primarily from cage tests [2]. The standard methodology is outlined below:
Direct comparative data for this compound is sparse. The table below positions this compound's known properties alongside common active ingredients in commercial products, based on information from market analyses and testing guidelines [3] [2] [4].
| Active Ingredient | Type | Primary Repellent Action | Key Experimental Evidence | Reported Limitations / Challenges |
|---|---|---|---|---|
| This compound | Natural | Spatial repellency, Behavioral avoidance | Laboratory cage tests (spatial repellency) [1] | Limited complete protection time (CPT) data from skin-applied tests; stability in formulations. |
| DEET | Synthetic | Contact repellency, Vapor phase inhibition | Extensive human-baited (CPT) & arm-in-cage tests [2] | Can damage plastics, synthetic fabrics; skin irritation concerns [4]. |
| Icaridin/Picaridin | Synthetic | Contact repellency, Blocking insect host-sensing | Extensive human-baited (CPT) & arm-in-cage tests [2] | Generally lower skin irritation compared to DEET [4]. |
| Lemon Eucalyptus Oil/OLE | Natural (PMD) | Contact repellency | Human-baited & arm-in-cage tests; WHO efficacy guidelines [2] [5] | Protection time can be shorter than high-concentration DEET [4]. |
| Citronella Oil | Natural | Spatial repellency | Cage tests, Landing/biting rate assays [2] | Short duration of action; high evaporation rate [4]. |
A significant research gap is the lack of Complete Protection Time (CPT) data for this compound from standardized human-baited tests or arm-in-cage tests, which are the benchmarks for registering skin-applied repellents [2] [5].
Beyond repellency, this compound exhibits other pharmacological activities of interest to drug development:
Anti-Inflammatory and Antioxidant Properties: Recent in vitro and in vivo studies indicate this compound can protect cartilage and alleviate osteoarthritis progression by activating the NRF2/HO-1/NQO1 pathway to clear ROS and inhibiting the MAPK and NF-κB pathways to reduce inflammation [6]. This mechanism is relevant for conditions involving oxidative stress and inflammation.
Market and Regulatory Context: The insect repellent market is growing, with a notable driver being the increasing demand for organic and eco-friendly products [3] [4]. This trend favors the development of natural actives like this compound. However, all repellents, whether natural or synthetic, must undergo rigorous testing to meet regional regulatory standards (e.g., EPA, WHO) for safety and efficacy [2] [5] [4].
For this compound to be considered a viable active for commercial repellents, several research steps are necessary:
| Microbial Host | Maximum Reported Titer | Cultivation Scale | Key Engineering Strategies | Carbon Source | Citation |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | 16.6 g/L [1] | Fed-batch, 15 L bioreactor | Combinatorial engineering: Enhanced MVA pathway, gene knockouts (e.g., erg9, rox1), overexpression of pathway genes, expression cassette optimization. | Glucose [2] [3] | |
| Yarrowia lipolytica (Yeast) | 813 mg/L [1] | Shake flask | Protein engineering of this compound synthase and the native mevalonate pathway. | Glucose [1] | |
| Rhodobacter sphaeroides (Bacterium) | 120.53 mg/L (from glucose); 100.51 mg/L (from cornstalk) [1] | Shake flask | Heterologous expression of this compound synthase, knockout of competing pathways (phaB/gdhA/ladH), use of quorum-sensing promoter, integration of mevalonate pathway. | Glucose & Cornstalk hydrolysate [1] | |
| Pseudomonas putida (Bacterium) | ~10-fold increase (specific titer not stated) [4] | Not specified | Rapid iterative genome editing using a CRISPR/Cas9 system to engineer the host for production. | Not specified [4] | |
| Synechocystis sp. PCC 6803 (Cyanobacterium) | 19 mg/g DCW [5] | Not specified | Deletion of competing pathways (shc, sqs), downregulation of carotenoid formation (CRISPRi on crtE), creation of enzyme fusion (IspA-CnVS). | CO₂ [5] | |
| Komagataella phaffii | 173.6 mg/L [1] | Shake flask | Enhanced native mevalonate pathway, down-regulation of competitive pathway, overexpression of fusion enzyme (FPP synthase and this compound synthase). | Glucose [1] | |
| Corynebacterium glutamicum | 2.41 mg/L [2] | Not specified | Expression of this compound synthase, overexpression of erg20 and ispA. | Not specified [2] |
The high yields achieved in these hosts are the result of systematic metabolic engineering. The following workflows detail the key experimental steps described in the research.
The highest this compound production was achieved in S. cerevisiae through comprehensive metabolic engineering, as outlined below [2].
This bacterium was engineered for sustainable production from agricultural waste, with a strategy focused on decoupling growth and production [1].
This compound is a sesquiterpenoid derived from universal isoprenoid precursors. Microbial hosts utilize one of two main pathways, which converge at the synthesis of Farnesyl Pyrophosphate (FPP), the direct precursor to this compound [6].
Health Hazard